molecular formula H4N2 B089299 HYDRAZINE-D4 CAS No. 13762-95-3

HYDRAZINE-D4

Cat. No.: B089299
CAS No.: 13762-95-3
M. Wt: 36.07 g/mol
InChI Key: OAKJQQAXSVQMHS-JBISRTOLSA-N
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Description

HYDRAZINE-D4 is a useful research compound. Its molecular formula is H4N2 and its molecular weight is 36.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetradeuteriohydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2/c1-2/h1-2H2/i/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJQQAXSVQMHS-JBISRTOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

36.070 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Isotopic Landscape: A Technical Guide to Hydrazine-D4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and analysis, isotopic labeling is an indispensable tool. Among the deuterated compounds available, Hydrazine-D4 stands out for its unique properties and diverse applications. This guide provides an in-depth exploration of this compound, offering technical insights and practical protocols to empower researchers in their scientific endeavors. We will delve into the distinct characteristics of both the anhydrous and monodeuterate forms of this crucial reagent.

Core Identity and Physicochemical Properties

This compound, the deuterated analogue of hydrazine, is commercially available in two primary forms: anhydrous and monodeuterate. The choice between these forms is dictated by the specific requirements of the experimental setup, such as the need for a specific solvent system or the tolerance for the presence of deuterium oxide.

A clear understanding of their fundamental properties is the first step towards successful application.

PropertyThis compound (Anhydrous)This compound monodeuterate
CAS Number 13762-95-3[1]102096-80-0[2][3][4][5]
Molecular Formula D₄N₂[1]D₄N₂·D₂O[2][3][4]
Molecular Weight 36.070 g/mol [1]56.10 g/mol [2][3][4][5]
Synonyms (2H4)HydrazineThis compound deuterate[3][4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the deuteration of hydrazine or its derivatives. A common approach is the repeated exchange of protons with deuterium from a deuterium source, such as deuterium oxide (D₂O), often under basic conditions to facilitate the deprotonation-reprotonation (deuteration) equilibrium.

Conceptual Synthesis Workflow:

cluster_synthesis This compound Synthesis Hydrazine Hydrazine (N₂H₄) Intermediate Partially Deuterated Hydrazine Intermediates Hydrazine->Intermediate H/D Exchange D2O Deuterium Oxide (D₂O) (Excess) D2O->Intermediate Base Base Catalyst (e.g., NaOD) Base->Intermediate Hydrazine_D4 This compound (N₂D₄) Intermediate->Hydrazine_D4 Further H/D Exchange

Caption: Conceptual workflow for the synthesis of this compound via H/D exchange.

The choice of a basic catalyst is crucial as it enhances the lability of the N-H protons, thereby driving the equilibrium towards the fully deuterated product. The efficiency of the deuteration is monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, observing the disappearance of the N-H proton signal and the appearance of the N-D signal.

Applications in Research and Development

The primary utility of this compound lies in its role as a deuterium source and as a labeled internal standard in mass spectrometry-based analytical methods.

  • Deuterium Labeling: this compound serves as a versatile reagent for introducing deuterium into organic molecules. This is particularly valuable in mechanistic studies to trace reaction pathways and in the synthesis of deuterated pharmaceutical compounds to investigate the kinetic isotope effect, potentially leading to improved metabolic stability.

  • Mass Spectrometry: In quantitative analysis, particularly in pharmacokinetic and pharmacodynamic studies, deuterated standards are the gold standard. This compound can be used to synthesize deuterated metabolites or drug candidates, which serve as internal standards to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision.

Experimental Protocol: Deuteration of a Carbonyl Compound via Wolff-Kishner Reduction

This protocol outlines a general procedure for the deuteration of a ketone to the corresponding methylene group using this compound in a modified Wolff-Kishner reduction.

Materials:

  • Ketone substrate

  • This compound monodeuterate

  • Sodium metal

  • Diethylene glycol (anhydrous)

  • Deuterium oxide (D₂O)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Alkoxide Formation: In the flask, dissolve sodium metal in diethylene glycol by heating to form the sodium alkoxide. This should be done with caution.

  • Addition of Reactants: Cool the mixture and add the ketone substrate, followed by the dropwise addition of this compound monodeuterate.

  • Hydrazone Formation: Heat the mixture gently to facilitate the formation of the hydrazone intermediate. Water (D₂O) will be evolved.

  • Decomposition and Deuteration: Increase the temperature to allow for the decomposition of the hydrazone and the elimination of nitrogen gas. The in-situ generated diimide will reduce the carbonyl group to a methylene group, with deuterium incorporation from the D₂O present.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture, and quench with D₂O. Extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the product by column chromatography or distillation.

Self-Validating System: The success of the deuteration can be confirmed by ¹H NMR (disappearance of the methylene protons) and ²H NMR (appearance of a deuterium signal) spectroscopy, as well as by mass spectrometry, which will show the expected mass shift corresponding to the incorporated deuterium atoms.

Safety and Handling

Hydrazine and its derivatives are hazardous and must be handled with appropriate safety precautions.

  • Toxicity: Hydrazine is a suspected carcinogen and is highly toxic.

  • Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and sources of ignition.

This guide provides a foundational understanding of this compound for its effective and safe use in a research setting. For specific applications, further optimization of protocols and a thorough review of relevant literature are always recommended.

Sources

Executive Summary & Chemical Identity

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Deuterium Advantage: A Comprehensive Safety and Handling Guide for Hydrazine-D4 (


)
Document Type:  Technical Whitepaper / Enhanced Safety Data Sheet
Date:  October 26, 2023
Author:  Senior Application Scientist, Isotope Chemistry Division

This compound (Perdeuterohydrazine) is not merely a solvent; it is a precision tool used in Nuclear Magnetic Resonance (NMR) spectroscopy and the synthesis of deuterated pharmaceuticals to exploit the Kinetic Isotope Effect (KIE). While it shares the acute toxicity profile of its proteo-analog (


), its high cost and hygroscopic susceptibility to H-D exchange necessitate a more rigorous handling protocol.

This guide synthesizes standard safety compliance (GHS) with practical, field-proven methodologies for maintaining isotopic purity and operator safety.

Comparative Physical Properties

The following table highlights the subtle but critical differences between standard Hydrazine and this compound. Note the increased density in the deuterated form, which impacts volumetric transfers.

PropertyHydrazine (

)
This compound (

)
Significance
CAS Number 302-01-213762-85-1 (Anhydrous) / 102096-80-0 (Monodeuterate)Regulatory tracking
Molar Mass 32.05 g/mol 36.07 g/mol Stoichiometric calculations
Density 1.021 g/mL~1.156 g/mL Gravimetric handling required
Boiling Point 114 °C119–120 °C Distillation parameters
Flash Point 37 °C (Closed Cup)~37–40 °C Flammability risk identical
Vapor Pressure 14 mmHg (20 °C)~12 mmHg (Estimated)Inhalation hazard persists

Hazard Identification & Physiological Impact

Core Directive: this compound is a potent alkylating agent, a suspected carcinogen, and a corrosivity hazard. The substitution of Hydrogen for Deuterium does not mitigate toxicity.

GHS Classifications:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 1/2 (Fatal).

  • Skin Corrosion: Category 1B (Severe Burns).[1]

  • Carcinogenicity: Category 1B.[1][2]

  • Flammable Liquid: Category 3.[1][3]

Mechanism of Toxicity

Hydrazine derivatives induce toxicity through CNS excitation (GABA interference) and hepatic damage (methylation of DNA). The following diagram illustrates the exposure pathways and immediate physiological targets.[4]

ToxicityPathways Exposure Exposure Event Route_Inhale Inhalation (Vapor/Aerosol) Exposure->Route_Inhale Route_Dermal Dermal Contact (Lipid Soluble) Exposure->Route_Dermal System_Resp Respiratory Tract (Edema/Burn) Route_Inhale->System_Resp System_CNS CNS (Seizures/Coma) Route_Inhale->System_CNS Route_Dermal->System_CNS System_Hepatic Hepatic/Renal (Alkylation/Necrosis) Route_Dermal->System_Hepatic Outcome Systemic Failure System_Resp->Outcome System_CNS->Outcome System_Hepatic->Outcome

Figure 1: Physiological impact pathways of this compound exposure. Note the dual attack on the CNS and metabolic organs.

Engineering Controls & Handling Protocols

The "Senior Scientist" Perspective: Standard nitrile gloves are insufficient for prolonged hydrazine contact. Permeation data suggests nitrile degradation occurs within minutes.

  • Primary Barrier: Laminate film gloves (e.g., Silver Shield/4H) or heavy Butyl Rubber.

  • Secondary Barrier: Standard nitrile gloves (worn over the laminate for dexterity).

Protocol: Anhydrous Transfer (Schlenk Line/Glovebox)

To preserve the isotopic purity (>98% D) and safety, this compound must be handled under an inert atmosphere (


 or Argon). Moisture introduces protons (

), ruining the D-enrichment via rapid exchange (

).

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven (>120°C) for 4 hours. Flame-dry under vacuum if using a Schlenk line.

  • Atmosphere: Purge the workspace with Argon (Argon is heavier than air and offers better blanketing for liquids than

    
    ).
    
  • Transfer: Use a gas-tight syringe with a long needle or a cannula transfer method. Never pour this compound.[5]

  • Quenching: All "empty" syringes must be immediately quenched in a bleach bath before leaving the hood/box.

HandlingWorkflow Start Start: this compound Handling PPE 1. Don PPE: Butyl/Silver Shield Gloves Face Shield + Respirator Start->PPE Env_Check 2. Environment Check: Fume Hood ON or Glovebox (<1ppm O2/H2O) PPE->Env_Check Transfer 3. Transfer Method: Cannula or Gas-Tight Syringe (Positive Pressure Ar) Env_Check->Transfer Use 4. Experimental Application (Synthesis/NMR Prep) Transfer->Use Cleanup 5. Immediate Deactivation: Submerge tools in 5% NaOCl Use->Cleanup

Figure 2: Mandatory workflow for safe handling of this compound to ensure operator safety and isotopic integrity.

Emergency Response & Deactivation Chemistry

In the event of a spill or for waste disposal, this compound must be chemically neutralized. The standard method uses Sodium Hypochlorite (Bleach).

The Chemistry of Deactivation:



Critical Warning: This reaction evolves Nitrogen gas (


). If performed too rapidly in a closed vessel, it will cause an explosion .

Neutralization Protocol:

  • Dilute: Dilute the spill or waste this compound with water (or

    
     if inside a process) to <5% concentration.
    
  • Cool: Place the receiving flask in an ice bath. The reaction is exothermic.

  • Titrate: Add 5-10% Sodium Hypochlorite (Bleach) dropwise.

  • Vent: Ensure the vessel is open to the atmosphere (in a fume hood) to allow

    
     gas to escape.
    
  • Verify: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black), ensuring all hydrazine is consumed.

Storage & Stability

  • Temperature: Refrigerate (2–8 °C).

  • Container: Amber glass (light sensitive) with a PTFE-lined cap.

  • Headspace: Flush with Argon after every use.

  • Shelf Life: this compound is thermodynamically unstable. Over time, it may disproportionate or degrade. Verify purity via Refractive Index or GC prior to critical use.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound monodeuterate. MilliporeSigma.

  • PubChem. (2023). Compound Summary: Hydrazine.[4][5][6] National Center for Biotechnology Information.

  • CDC/NIOSH. (2014). Occupational Health Guideline for Hydrazine. Centers for Disease Control and Prevention.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine.[1][2][3][4][5][6][7]

Sources

In-Depth Technical Guide: Decomposition Temperature of Deuterated Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Deuterated hydrazine (N₂D₄), an isotopic analogue of hydrazine (N₂H₄), presents a unique subject of study for researchers in fields ranging from energetic materials to kinetic isotope effects and specialized chemical synthesis. The substitution of protium with deuterium atoms imparts subtle yet significant changes to the molecule's physicochemical properties, most notably its thermal stability. Understanding the decomposition temperature of deuterated hydrazine is critical for its safe handling, storage, and application, particularly in environments where it might be subjected to thermal stress.

This in-depth technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of deuterated hydrazine. We will delve into the decomposition mechanisms of hydrazine, the theoretical underpinnings of the kinetic isotope effect, and the practical experimental methodologies for determining decomposition temperatures. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to work with and characterize this energetic material safely and effectively.

Thermochemical Properties of Hydrazine and Deuterated Hydrazine

A foundational understanding of the basic thermochemical properties of both hydrazine and its deuterated form is essential for any experimental design or safety assessment. The following table summarizes key physical constants for both molecules.

PropertyHydrazine (N₂H₄)Deuterated Hydrazine (N₂D₄)
Molecular Weight 32.05 g/mol 36.08 g/mol (calculated)
Boiling Point 114 °C[1]~120.1 °C (for monodeuterate)[2]
Melting Point 2 °C[1]~-51.7 °C (for monodeuterate)[2]
Density 1.021 g/cm³[1]~1.156 g/mL at 25 °C (for monodeuterate)[2]

Note: Data for deuterated hydrazine is primarily available for its monodeuterate form (ND₂ND₂·D₂O).

Decomposition of Hydrazine (N₂H₄)

To appreciate the thermal stability of deuterated hydrazine, one must first understand the decomposition pathways of its non-deuterated counterpart. Hydrazine is an endothermic compound and can decompose exothermically.[3]

Thermal Decomposition

The thermal decomposition of hydrazine can proceed through different mechanisms depending on the phase (gas or liquid) and conditions such as temperature and pressure.

Gas-Phase Decomposition: The primary initiation step in the gas-phase decomposition of hydrazine is the cleavage of the N-N bond, which is the weakest bond in the molecule.

N₂H₄ → 2 NH₂•

This is followed by a series of complex radical chain reactions. At lower temperatures, the decomposition primarily yields ammonia (NH₃) and nitrogen (N₂), while at higher temperatures, hydrogen (H₂) and nitrogen are the dominant products.[4]

Liquid-Phase Decomposition: The decomposition in the liquid phase is more complex and can be influenced by impurities and container surfaces.[5][6] The overall decomposition can be represented by the following reactions:

3 N₂H₄ → 4 NH₃ + N₂ N₂H₄ → N₂ + 2 H₂ 4 NH₃ + N₂H₄ → 3 N₂ + 8 H₂[1]

Studies have shown that the thermal stability of hydrazine has been investigated in the temperature range of 175°C to 250°C.[5]

Catalytic Decomposition

The decomposition of hydrazine is significantly accelerated by catalysts such as iridium, platinum, and rhodium.[7][8] This is the principle behind its use as a monopropellant in spacecraft thrusters.[1][9] The catalytic decomposition pathways are complex and surface-dependent, but generally lead to the formation of ammonia, nitrogen, and hydrogen.[7]

The Kinetic Isotope Effect and its Implication for Deuterated Hydrazine (N₂D₄) Decomposition

The substitution of hydrogen with deuterium leads to a phenomenon known as the Kinetic Isotope Effect (KIE) , which is a change in the rate of a chemical reaction upon isotopic substitution.

The N-D vs. N-H Bond

The N-D bond is stronger than the N-H bond due to the lower zero-point energy of the N-D vibrational mode. Consequently, more energy is required to break an N-D bond compared to an N-H bond. This forms the basis for the primary KIE observed in reactions where N-H bond cleavage is the rate-determining step.

Impact on Decomposition Temperature

For the thermal decomposition of hydrazine, the initial and rate-limiting step is often the scission of an N-H or N-N bond. In the case of deuterated hydrazine, the increased strength of the N-D bonds will lead to a higher activation energy for the decomposition process. A study on the catalytic decomposition of hydrazine and deuterohydrazine on platinum found the activation energy for N₂H₄ to be 29 kJ/mol, while for N₂D₄ it was 34 kJ/mol. This higher activation energy for the deuterated species directly translates to a requirement for a higher temperature to achieve the same rate of decomposition.

Therefore, it is predicted that the decomposition temperature of deuterated hydrazine (N₂D₄) will be higher than that of hydrazine (N₂H₄).

Experimental Determination of Decomposition Temperature

The decomposition temperature of an energetic material is a critical safety parameter. Differential Scanning Calorimetry (DSC) is a primary and powerful technique for its determination.[10]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[10] When the sample undergoes an exothermic process, such as decomposition, heat is released, and this is detected by the instrument as a positive heat flow. The onset temperature of this exothermic event is taken as the decomposition temperature.

Data Interpretation: A typical DSC thermogram for an energetic material will show a sharp exothermic peak. The onset temperature is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

Experimental Protocol: DSC Analysis of Deuterated Hydrazine

This protocol outlines the steps for determining the decomposition temperature of deuterated hydrazine using a DSC.

Instrumentation:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., gold-plated stainless steel to minimize catalytic effects)[11][12][13]

  • Crimp press for sealing pans

  • Microbalance

Procedure:

  • Sample Preparation:

    • In an inert atmosphere (e.g., a glovebox), carefully transfer a small amount of deuterated hydrazine (typically 1-5 mg) into a hermetically sealed DSC pan.

    • Record the exact mass of the sample.

    • Hermetically seal the pan using the crimp press. This is crucial to prevent sample evaporation and to contain any gaseous decomposition products.

  • Instrument Setup:

    • Place the sealed sample pan in the sample cell of the DSC.

    • Place an empty, sealed reference pan in the reference cell.

    • Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 5-10 °C/min). The heating rate can influence the observed onset temperature.[14]

    • Continue heating until the decomposition exotherm is complete.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the onset temperature of the exothermic decomposition peak.

    • It is recommended to perform multiple runs to ensure reproducibility.

Other Analytical Techniques
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[14] It can be used in conjunction with DSC to correlate mass loss with thermal events.

  • Accelerating Rate Calorimetry (ARC): ARC is used to study the thermal runaway potential of materials under adiabatic conditions.

Diagram of DSC Experimental Workflow:

DSC_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_dsc DSC Instrument Setup cluster_analysis Data Acquisition & Analysis prep1 Weigh empty DSC pan prep2 Add 1-5 mg of N₂D₄ prep1->prep2 prep3 Record precise mass prep2->prep3 prep4 Hermetically seal pan prep3->prep4 dsc1 Place sample and reference pans in DSC prep4->dsc1 Transfer to DSC dsc2 Purge with inert gas (e.g., N₂) dsc1->dsc2 dsc3 Set thermal program (e.g., 30°C to 400°C at 10°C/min) dsc2->dsc3 analysis1 Run DSC experiment dsc3->analysis1 Start run analysis2 Record heat flow vs. temperature analysis1->analysis2 analysis3 Plot thermogram analysis2->analysis3 analysis4 Determine onset temperature of decomposition exotherm analysis3->analysis4

Caption: Workflow for DSC analysis of deuterated hydrazine.

Synthesis and Handling of Deuterated Hydrazine

Synthesis

The synthesis of deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or metal-catalyzed hydrogen-deuterium exchange.[15] For deuterated hydrazine, synthesis would likely involve a modification of standard hydrazine synthesis routes, employing a deuterium source. One general method for preparing hydrazine derivatives involves the reductive condensation of a hydrazine with an aldehyde or ketone.[16]

Safe Handling

Hydrazine and its deuterated analogue are hazardous materials and must be handled with extreme care.[17] They are toxic, corrosive, and potentially carcinogenic.[17]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or chloroprene) are mandatory.[17]

  • Eye Protection: Chemical splash goggles and a face shield are required.[18]

  • Body Protection: A flame-resistant lab coat and chemical-resistant apron should be worn.[17][18]

  • Respiratory Protection: All work with hydrazine and its deuterated form must be conducted in a certified chemical fume hood.[17] In situations where a fume hood is not feasible, a self-contained breathing apparatus may be necessary.[19]

Storage:

  • Store in a cool, well-ventilated area, away from heat, sparks, and open flames.[20]

  • Keep containers tightly closed.[20]

  • Store away from incompatible materials such as oxidizing agents and metals.[18]

Spill Procedures:

  • In case of a spill, evacuate the area immediately.

  • Do not attempt to clean up a significant spill yourself.[17]

  • For small spills, absorb the material with a non-combustible absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste.[18]

Safe Handling ProcedureRequirement
Engineering Controls Certified chemical fume hood
Hand Protection Nitrile or chloroprene gloves
Eye Protection Chemical splash goggles and face shield
Skin and Body Protection Flame-resistant lab coat, chemical-resistant apron
Storage Cool, well-ventilated, away from incompatibles
Spill Response Evacuate, use non-combustible absorbent for small spills

Conclusion

The decomposition temperature of deuterated hydrazine is a critical parameter for its safe and effective use. Based on the principles of the kinetic isotope effect, the decomposition temperature of N₂D₄ is expected to be higher than that of N₂H₄ due to the greater strength of the N-D bonds. Differential Scanning Calorimetry is the primary experimental technique for accurately determining this value. Rigorous adherence to safety protocols is paramount when handling this energetic and hazardous material. This guide provides the foundational knowledge and practical methodologies for researchers and scientists to confidently and safely investigate the properties of deuterated hydrazine.

References

  • Wikipedia. Hydrazine. [Link]

  • Physical Chemistry Chemical Physics. (2020-02-10). Mechanistic study of hydrazine decomposition on Ir(111). [Link]

  • INIS-IAEA. On the deuterium isotope effect in catalytic hydrazine decomposition and ammonia synthesis. [Link]

  • NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

  • PMC. Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. [Link]

  • NASA Technical Reports Server. THERMAL DECOMPOSITION OF HYDRAZINE. [Link]

  • R Discovery. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

  • ACS Publications. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

  • ResearchGate. Reliable Calorimetric Method to Study the Incompatibilities between Hydrazine Hydrate and Metallic Impurities. [Link]

  • DTIC. THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. [Link]

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

  • MDPI. Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. [Link]

  • DTIC. THE HETEROGENEOUS DECOMPOSITION OF HYDRAZINE. PART 2. THE USE OF N15 AS A TRACER TO STUDY THE DECOMPOSITION OF HYDRAZINE ON THE. [Link]

  • Google Patents.
  • Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

  • Google Patents.
  • DTIC. Safety and Handling of Hydrazine. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • UC Santa Barbara. Hydrazine. [Link]

  • Reddit. Why is hydrazine used as a propellent in spacecraft? : r/askscience. [Link]

  • PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

  • J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

  • PubMed. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. [Link]

  • J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

  • J. Phys. Chem. A. Formation and Decomposition of Chemically Activated and Stabilized Hydrazine. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • DTIC. RESEARCH ON HYDRAZINE DECOMPOSITION. [Link]

  • Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

  • Aston Research Explorer. The synthesis and properties of some hydrazines. [Link]

  • Reddit. Why is hydrazine used as a propellent in spacecraft? : r/askscience. [Link]

Sources

Applications of Hydrazine-D4 in material science

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Applications of Hydrazine-D4 (


) in Material Science
Subtitle:  A Technical Guide to Isotopic Labeling, Mechanistic Tracing, and Structural Analysis

Executive Summary

This compound (


), the fully deuterated isotopologue of hydrazine, is a critical, high-value reagent in advanced material science. While standard hydrazine is ubiquitous as a reducing agent and nitrogen precursor, 

serves a distinct role: it is a mechanistic probe and structural contrast agent .

Its utility stems from the significant mass difference between Hydrogen-1 and Deuterium-2, which induces measurable shifts in vibrational spectra, alters neutron scattering cross-sections, and exhibits kinetic isotope effects (KIE). This guide details the application of


 in three primary domains: Atomic Layer Deposition (ALD) mechanism tracing, Neutron Scattering for hybrid materials, and Kinetic Isotope Effect studies in nanoparticle synthesis.

Fundamental Properties & Characterization

Before deploying


, researchers must verify isotopic purity and understand the expected physical shifts. The deuteration of the amine groups significantly alters the vibrational modes, allowing for precise assignment of surface species during functionalization.

Table 1: Comparative Properties of


 vs. 

PropertyHydrazine (

)
This compound (

)
Application Relevance
Molar Mass 32.05 g/mol 36.07 g/mol Mass Spectrometry (M+4 shift)
Boiling Point 114.1 °C~115-116 °CVapor pressure considerations in ALD
N-H/D Stretch ~3300 cm⁻¹~2450 cm⁻¹IR/Raman peak assignment
Neutron Scatt.[1][2] Length (

)
-3.74 fm (H)+6.67 fm (D)Contrast variation in neutron diffraction
Spin 1/2 (Proton)1 (Deuteron)NMR active (

NMR)

Technical Insight: The N-D stretching vibration shifts to a "silent region" of the IR spectrum (approx. 2400–2500 cm⁻¹), avoiding overlap with O-H or C-H stretches from substrates or solvents. This makes


 an ideal probe for surface adsorption studies.

Application I: Mechanistic Tracing in ALD/CVD

Context: In the Atomic Layer Deposition (ALD) of metal nitrides (e.g., TiN, AlN, WN), hydrazine is increasingly favored over ammonia due to its higher reactivity at low temperatures. However, a critical failure mode in these films is hydrogen incorporation , which increases resistivity and degrades barrier properties.

The Problem: Where does the hydrogen impurity come from? Is it incomplete ligand exchange (from the metal precursor) or incomplete decomposition of the nitrogen source (hydrazine)?

The Solution: By substituting


 with 

, researchers can distinguish the source of hydrogen using Secondary Ion Mass Spectrometry (SIMS) or in-situ Quadrupole Mass Spectrometry (QMS).
Experimental Workflow: Isotopic Tracing in TiN Deposition
  • Precursor Selection: Titanium Tetrachloride (

    
    ) + this compound (
    
    
    
    ).
  • Deposition: Perform ALD cycles at 300°C.

    • Pulse A:

      
       → Surface chlorination.
      
    • Purge.

    • Pulse B:

      
       → Ligand exchange and reduction.
      
  • Analysis:

    • In-situ QMS: Monitor exhaust for

      
       (m/z 37, 39) vs. 
      
      
      
      (m/z 36, 38). Detection of
      
      
      confirms the hydrazine is actively stripping chlorine.
    • Ex-situ SIMS: Depth profile the film. If the impurity signal is D rather than H, the hydrogen source is the hydrazine precursor, not residual water or carrier gas contaminants.

ALD_Mechanism Precursor TiCl4 Pulse Surface_Cl Ti-Cl Surface Species Precursor->Surface_Cl Chemisorption Transition Transition State (Cl...D-N) Surface_Cl->Transition + N2D4 N2D4_Pulse N2D4 Pulse (Deuterated) Byproduct Byproduct: DCl (m/z 37, 39) Transition->Byproduct Elimination Film Ti-N Film (D-doped) Transition->Film Nitridation

Figure 1: Reaction pathway tracing for TiN ALD using this compound. Detection of DCl confirms the direct participation of hydrazine hydrogen atoms in ligand removal.

Application II: Structural Dynamics via Neutron Scattering

Context: Hybrid materials like Perovskites (e.g., hydrazinium metal formates) and Metal-Organic Frameworks (MOFs) often rely on hydrogen bonding networks for stability. X-ray diffraction (XRD) is poor at visualizing hydrogen due to its low electron density.

The Solution: Neutron scattering interacts with atomic nuclei.[2] Hydrogen (


) has a large incoherent scattering cross-section, which creates significant background noise.[3] Deuterium (

) has a large coherent scattering cross-section.

Protocol: Contrast Variation Study

  • Synthesis: Prepare the material using

    
     to synthesize the deuterated hydrazinium cation (
    
    
    
    ).
  • Technique: Inelastic Neutron Scattering (INS) or Neutron Powder Diffraction (NPD).

  • Outcome:

    • Noise Reduction: The background from incoherent scattering drops by ~40x, revealing weak lattice peaks previously hidden.

    • H-Bond Visualization: The nuclear density map will show strong peaks at the D positions, allowing precise measurement of N-D...X bond lengths and angles.

Application III: Kinetic Isotope Effect (KIE) in Nanomaterial Synthesis

Context: Hydrazine is a potent reducing agent for synthesizing metal nanoparticles (Pt, Pd, Ag) from salt solutions. Understanding the rate-determining step (RDS) is crucial for controlling particle size and morphology.

The Experiment: Compare the reaction rates of metal reduction using


 (

) versus

(

).
  • Primary KIE (

    
    ):  Indicates that N-H bond breakage is the rate-determining step.
    
  • Secondary/Inverse KIE (

    
    ):  Indicates the RDS involves electron transfer or diffusion, not bond breaking.
    

Data Interpretation Table:

Observed

InterpretationMechanistic Insight
1.0 - 1.2 No significant KIEDiffusion controlled or electron transfer limited.
2.0 - 4.0 Moderate Primary KIEN-H bond cleavage is partially rate-limiting.
> 5.0 Strong Primary KIEN-H bond scission is the strict rate-determining step.

Handling & Preservation Protocols


 is hygroscopic and chemically active. Improper handling leads to H-D exchange  with atmospheric moisture, rendering the expensive reagent useless for isotopic studies.

Mandatory Glovebox Protocol:

  • Atmosphere: Argon or Nitrogen (

    
     ppm 
    
    
    
    ,
    
    
    ppm
    
    
    ).
  • Vessels: Use only silanized glass or PTFE containers to minimize surface -OH exchange.

  • Transfer: Never pour. Use gas-tight syringes with PTFE-tipped plungers.

  • Storage: Store at 2-8°C in a secondary container with activated molecular sieves (3Å) to trap any permeating moisture.

References

  • Durig, J. R., Bush, S. F., & Mercer, E. E. (1966). Vibrational Spectrum of this compound and a Raman Study of Hydrogen Bonding in Hydrazine. Journal of Chemical Physics. Link

  • Knisley, T. J., et al. (2011). Low Temperature Growth of High Purity Gallium Nitride Films using Hydrazine as a Nitrogen Source. Chemistry of Materials. Link

  • Whitfield, R. E., et al. (2016). Neutron scattering studies of hybrid perovskites. Physica B: Condensed Matter. Link

  • Gomez, M. A., et al. (2020). Kinetic Isotope Effects in the Hydrazine Reduction of Platinum. Journal of Physical Chemistry C. Link

  • Sigma-Aldrich. (2024). This compound monodeuterate Product Specification. Link

Sources

Methodological & Application

Using Hydrazine-D4 as a reducing agent in organic synthesis

Application Note: Precision Deuteration Using this compound ( )

Mechanisms, Protocols, and Safety in Organic Synthesis

Introduction & Strategic Value

The incorporation of deuterium (

Kinetic Isotope Effect (KIE)

This compound (CAS: 102096-80-0) is a versatile, high-atom-economy reagent for installing deuterium. Unlike

  • Metal-Free Reduction: Avoiding transition metal residues in pharmaceutical intermediates.

  • Chemo-Selectivity: Reducing C=C bonds in the presence of labile groups (e.g., peroxides, halides) via the diimide mechanism.

  • Site-Specific Labeling: Converting carbonyls directly to

    
     groups.
    

Mechanistic Principles

The Diimide-D2 Intermediate ( )

For alkene reduction, this compound serves as the precursor to Diimide-d2 (

  • Selectivity: Diimide preferentially reduces symmetrical, non-polarized multiple bonds. It is inert toward polarized bonds like

    
    , 
    
    
    , and
    
    
    , allowing for orthogonal protection strategies.
  • Stereochemistry: The addition is strictly syn , driven by the orbital overlap in the transient intermediate.

Wolff-Kishner Deuteration

In the modification of the Wolff-Kishner reaction, this compound condenses with ketones/aldehydes to form a deuterated hydrazone (




Visualizing the Pathways

The following diagram illustrates the divergent pathways for this compound utilization: Oxidative Diimide generation vs. Condensation-Elimination.

HydrazineD4_PathwaysHydrazineThis compound (N2D4)OxidationOxidation(O2/Cu or H2O2)Hydrazine->Oxidation OxidantCondensationCondensation(R2C=O)Hydrazine->Condensation -D2ODiimideDiimide-d2 (DN=ND)Transient SpeciesOxidation->DiimideHydrazoneHydrazone-d2(R2C=N-ND2)Condensation->HydrazoneTS_SynTransition State(6-Membered Cyclic)Diimide->TS_SynBase_ElimBase Elimination(-N2)Hydrazone->Base_Elim Base/HeatAlkeneSubstrate: Alkene(R-CH=CH-R)Alkene->TS_SynKetoneSubstrate: Ketone(R-CO-R)Ketone->CondensationProduct_AlkaneProduct:Syn-D2 AlkaneTS_Syn->Product_Alkane +N2 (gas)Product_MethyleneProduct:Gem-D2 MethyleneBase_Elim->Product_Methylene +D source

Caption: Divergent synthetic pathways for this compound: Oxidative generation of Diimide-d2 for alkene reduction (top) and Wolff-Kishner condensation for carbonyl deoxygenation (bottom).

Experimental Protocols

Protocol A: Transfer Deuteration of Alkenes (In Situ Diimide-d2)

Objective: Reduce a C=C double bond to a C-D-C-D single bond with high stereocontrol. Reagents:

  • Substrate (Alkene)

  • This compound (98 atom % D)[1]

  • Oxidant: Oxygen (balloon) or Sodium Periodate (

    
    )
    
  • Catalyst:

    
     (trace) or Flavin organocatalyst
    
  • Solvent: Ethanol-d1 or Methanol-d4 (to prevent H/D exchange)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the alkene substrate (1.0 equiv) in Methanol-d4 (

    
     M).
    
  • Catalyst Addition: Add

    
     (1 mol%) and Acetic Acid-d4 (2 equiv) to catalyze the oxidation.
    
  • Reagent Addition: Add this compound (5.0 equiv) slowly via syringe.

    • Note: A large excess is required because diimide disproportionates (

      
      ).
      
  • Reaction Initiation: Sparge the solution with

    
     gas or attach an oxygen balloon. Stir vigorously at room temperature.
    
    • Observation: Evolution of

      
       gas indicates diimide formation and decomposition.
      
  • Monitoring: Monitor by TLC or GC-MS. The reaction typically completes in 4–12 hours.

  • Workup: Dilute with

    
     (if product is organic soluble) or evaporate solvent. Extract with EtOAc, wash with dilute HCl (to remove hydrazine residues), then brine.
    
  • Purification: Silica gel chromatography.

Table 1: Troubleshooting Diimide Reductions

IssueProbable CauseCorrective Action
Low Conversion Diimide disproportionation is faster than reduction.Increase this compound equivalents (up to 10-20x) or use a syringe pump for slow addition.
H-Incorporation Proton exchange with solvent or moisture.Use strictly anhydrous deuterated solvents (MeOD, EtOD). Ensure glassware is dried.
No Reaction Steric hindrance.[2]Diimide is sensitive to sterics.[3] Heat to 40-50°C, but be cautious of hydrazine volatility.
Protocol B: Wolff-Kishner Deoxygenation (Huang-Minlon Modification)

Objective: Convert a ketone (


Reagents:
  • Ketone Substrate[2][4]

  • This compound (98 atom % D)[1]

  • Base: Potassium Hydroxide (KOH) or Sodium Methoxide

  • Solvent: Diethylene glycol (DEG) or Triethylene glycol (high boiling point)[5]

Step-by-Step Procedure:

  • Hydrazone Formation: Combine ketone (1.0 equiv), this compound (3.0 equiv), and KOH (4.0 equiv) in diethylene glycol.

  • Reflux (Stage 1): Heat to ~100°C for 1–2 hours. This forms the hydrazone.[4][6][7]

  • Distillation: Raise temperature to 180–200°C. Distill off water (and excess hydrazine) to drive the equilibrium.

    • Critical: The removal of

      
      /
      
      
      is essential for the high-temperature decomposition step.
  • Decomposition (Stage 2): Reflux at 200°C for 3–4 hours. Gas evolution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    ) will be observed.[5]
    
  • Cooling & Workup: Cool to room temperature. Dilute with water, extract with ether/DCM.

  • Analysis: NMR should show disappearance of carbonyl carbon and appearance of a quintet (if

    
     is coupled to adjacent carbons, though often broad) or simply mass shift of +2 Da in MS.
    

Safety & Handling Guidelines (Critical)

This compound shares the toxicological profile of non-deuterated hydrazine. It is a potent hepatotoxin, carcinogen, and unstable reducing agent .

  • Containment: Always handle in a functioning fume hood. Use a glove box for transferring neat liquids if possible.

  • PPE: Double nitrile gloves, lab coat, and safety goggles. Face shield recommended for large-scale reflux.

  • Explosion Hazard:

    • Do not distill hydrazine to dryness (peroxides/azides may concentrate).

    • Avoid contact with porous materials (earth, wood, paper) as it may spontaneously ignite.

    • Incompatibility: Highly reactive with oxidizing agents (peroxides, nitric acid) and metal oxides (

      
      , 
      
      
      ).
  • Decontamination: Spills should be neutralized immediately with dilute hypochlorite (bleach) solution (converts hydrazine to

    
    ), followed by copious water.
    

References

  • Diimide Reduction Mechanism

    • Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions.

  • Wolff-Kishner Reduction

    • Myers, A. G., et al. (2004).[7] Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions. J. Am. Chem. Soc.

  • This compound Properties & Safety

    • Sigma-Aldrich Product Sheet: this compound monodeuterate.[1]

  • General Deuteration Strategies

    • Atzrodt, J., et al. (2007).[8] The Renaissance of H/D Exchange. Angewandte Chemie Int. Ed.

  • Catalytic Transfer Hydrogenation

    • Organic Chemistry Portal.[4] Transfer Hydrogenation.

Application Note: Deuteration of Pharmaceutical Compounds using Hydrazine-D4

Author: BenchChem Technical Support Team. Date: February 2026


) for Metabolic Stability Enhancement

Abstract

The strategic incorporation of deuterium into pharmaceutical scaffolds is a proven method to enhance metabolic stability and improve pharmacokinetic (PK) profiles through the Kinetic Isotope Effect (KIE). While methylating agents (e.g.,


) are common, Hydrazine-D4 (

)
offers a unique vector for modifying core scaffold backbones. This guide details the application of this compound in two critical transformations: the Wolff-Kishner reduction (converting carbonyls to deuterated methylenes) and Diimide reduction (selective saturation of alkenes). We provide optimized protocols that address the critical challenge of isotopic scrambling, ensuring high deuterium incorporation (

) and reproducibility in drug discovery workflows.

Introduction: The Kinetic Isotope Effect in Drug Design

The Kinetic Isotope Effect (KIE) relies on the fundamental physical difference between hydrogen (


) and deuterium (

). The carbon-deuterium (

) bond is shorter and stronger than the

bond due to a lower zero-point energy.
  • Primary KIE: If C-H bond cleavage is the rate-determining step in a metabolic pathway (e.g., CYP450 oxidation), substituting

    
     can reduce the reaction rate by a factor of 
    
    
    
    .
  • Clinical Impact: This substitution can extend half-life (

    
    ), reduce dosing frequency, and mitigate the formation of toxic metabolites without altering the drug's binding affinity or potency.
    

Contextual Example: The FDA approval of Deutetrabenazine (Austedo®) validated this approach. While Deutetrabenazine primarily utilizes deuterated methoxy groups, the success of the class has spurred interest in scaffold deuteration—precisely where this compound excels.

Why this compound?

This compound is a versatile, high-atom-economy reagent for introducing deuterium into:

  • Saturated Carbocycles: Via reduction of ketones/aldehydes (Wolff-Kishner).[1]

  • Complex Alkanes: Via syn-selective reduction of alkenes (Diimide).

  • Heterocycles: Synthesis of deuterated pyrazoles and pyridazines.

Mechanism of Action

Deuterated Wolff-Kishner Reduction

The standard Wolff-Kishner reduces a carbonyl (


) to a methylene (

). Using

in a deuterated solvent converts

to

.

Critical Mechanistic Insight: The protons (or deuterons) on the final methylene carbon originate from the solvent , not just the hydrazine. Therefore, using


 in a protic solvent (like non-deuterated ethylene glycol) will result in H-incorporation  due to rapid exchange. The protocol must use a deuterated solvent system. 
Diimide-D2 Reduction

Oxidation of


 generates Diimide-d2 (

)
in situ. This transient species delivers two deuterium atoms to a double bond in a concerted syn-addition. This method avoids the use of high-pressure deuterium gas (

) and metal catalysts, preventing halogenolysis or protecting group cleavage.

Deuteration_Mechanisms N2D4 This compound (N2D4) WK_Path Wolff-Kishner Route N2D4->WK_Path Diimide_Path Diimide Route N2D4->Diimide_Path Hydrazone Deuterated Hydrazone WK_Path->Hydrazone + Ketone Carbanion Carbanion Intermediate Hydrazone->Carbanion Base/Heat (-N2) Product_WK Methylene-d2 (-CD2-) Carbanion->Product_WK + D from Solvent Solvent MUST USE Solvent-OD Solvent->Product_WK Source of D N2D2 Diimide-d2 (N2D2) Diimide_Path->N2D2 + Oxidant (O2) Product_Diimide Alkane-d2 (Syn-Addition) N2D2->Product_Diimide + Alkene

Figure 1: Mechanistic pathways for this compound. Note the critical role of the solvent in the Wolff-Kishner pathway.

Application Note & Protocol: Deuterated Wolff-Kishner

Objective: Convert a ketone functional group to a bis-deuterated methylene group (


).
Reagent Selection & Stoichiometry
ComponentGrade/TypeStoichiometryRole
Substrate Ketone/Aldehyde1.0 equivTarget
This compound Anhydrous or

soln
3.0 - 5.0 equivReagent
Solvent Ethylene Glycol-d2 10-20 volSolvent & D-Source
Base NaOD (40% in

)
3.0 - 4.0 equivCatalyst

Expert Insight (Solvent Choice): Standard ethylene glycol cannot be used. The hydroxyl protons of glycol exchange rapidly with


. You must use Ethylene Glycol-d2  (

) or Diglyme (if high temp can be maintained without pressure buildup). For cost-efficiency, O-deuterated glycol is sufficient and can be prepared by mixing ethylene glycol with excess

and evaporating the water (repeat 3x).
Step-by-Step Protocol (Huang-Minlon Modification)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap (optional but recommended for water removal). Flush with Argon.

  • Charging: Add the ketone substrate (1.0 equiv) and Ethylene Glycol-d2 (10 mL/mmol).

  • Reagent Addition: Add This compound (4.0 equiv) and NaOD solution (4.0 equiv).

    • Safety Note: Hydrazine is toxic and carcinogenic.[2] Handle in a fume hood with double nitrile gloves.

  • Hydrazone Formation: Heat the mixture to 100–120 °C for 1–2 hours. This forms the deuterated hydrazone.

  • Water Removal: Increase temperature to 180–200 °C . Allow water (

    
    ) and excess hydrazine to distill off (or collect in Dean-Stark). This drives the equilibrium forward.
    
  • Decomposition: Reflux at 200 °C for 3–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Work-up: Cool to room temperature. Dilute with

    
     or water (exchange is no longer a risk after C-D bond formation). Extract with DCM or Ethyl Acetate.
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify via silica chromatography.
    

Application Note & Protocol: Deuterated Diimide Reduction

Objective: Selective syn-reduction of an alkene to a vicinal dideutero-alkane (


) without using 

gas.
Reagent Selection
ComponentGrade/TypeStoichiometryRole
Substrate Alkene1.0 equivTarget
This compound Anhydrous5.0 - 10.0 equivDiimide Precursor
Oxidant

(Balloon) or

ExcessOxidizes

to

Solvent Methanol-d4 (

)
10-20 volSolvent

Expert Insight: Diimide (


) is generated in situ. If generated in a protic solvent like EtOH, the 

on diimide can exchange with the solvent

before reducing the alkene. Methanol-d4 is strictly required to maintain isotopic purity.
Step-by-Step Protocol (Oxidative Generation)
  • Setup: Prepare a 2-neck flask with a stir bar. One neck is fitted with a septum; the other is connected to an Oxygen (

    
    ) balloon  (or air, though 
    
    
    
    is faster).
  • Dissolution: Dissolve the alkene in Methanol-d4 .

    • Note: Add a catalytic amount of Acetic Acid-d4 (

      
      ) if the reaction is sluggish (acid catalysis speeds up diimide formation).
      
  • Addition: Add This compound (5 equiv) via syringe.

  • Reaction: Stir vigorously at room temperature (or mild heat, 40 °C) under the

    
     atmosphere.
    
    • Observation: Evolution of

      
       gas bubbles indicates diimide decomposition (competes with reduction).
      
  • Monitoring: Monitor by TLC or GC-MS. If the reaction stalls, add more this compound and refill the

    
     balloon. Diimide is short-lived; excess reagent is standard.
    
  • Work-up: Once complete, purge with Nitrogen to remove oxygen. Concentrate the solvent.[3][4]

  • Purification: The byproduct is

    
     and 
    
    
    
    , making work-up remarkably clean. dissolve residue in ether, wash with water, and dry.

Analytical Validation

Trustworthiness in deuteration is established by quantifying the Deuterium Incorporation (%) .

MethodObservationSuccess Criteria
1H-NMR Disappearance of signalsPeaks corresponding to the

adjacent protons or alkene protons should vanish.
13C-NMR Carbon splittingCarbon attached to D will appear as a quintet (for

) or triplet (for

) due to C-D coupling (

).
Mass Spec (HRMS) Mass ShiftWolff-Kishner: Shift of

(loss of O, gain of 2D? No. Loss of O is -16, gain of 2D is +4. Net change depends on formula). Correct Calc:

. Mass change:

? Correction:

. Mass change: Lose O (16), Gain 2D (4). Net: M-12. Diimide:

. Mass change: +4 Da (Addition of

).

Safety & Handling

This compound poses significant health risks.[2][5]

  • Toxicity: Acute toxin, causes severe skin burns and eye damage.[2][5] Known carcinogen.

  • Instability: Anhydrous hydrazine is thermodynamically unstable and can explode if heated in the presence of metal catalysts (Pt, Pd) or on porous surfaces (Raney Nickel).

  • PPE: Use a face shield, long-cuff nitrile gloves (double gloved), and work strictly within a fume hood.

  • Decontamination: Quench spills with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen.

References

  • FDA Approval of Deutetrabenazine: Dean, M. & Sung, V. (2018). Review of deutetrabenazine for the treatment of tardive dyskinesia. Patient Preference and Adherence, 12, 171-180. Link

  • Kinetic Isotope Effect in Drug Discovery: Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link

  • Wolff-Kishner Mechanism: Szmant, H. H. (1968). The Mechanism of the Wolff-Kishner Reduction, Elimination, and Isomerization Reactions. Angewandte Chemie International Edition, 7(2), 120-128. Link

  • Diimide Reduction: Pasto, D. J.[6][7][8] & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. Link

  • Hydrazine Safety Data: PubChem. (n.d.). Hydrazine - Safety and Hazards.[2][5] Link

Sources

Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with a Deuterated Hydrazine Linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) incorporating a deuterated hydrazine-d4 functional group. The use of isotopic labeling, specifically with deuterium, offers unique advantages for mechanistic studies, advanced characterization, and potentially tuning material properties.[1][2] These protocols are designed for researchers in materials science, chemistry, and drug development, providing not only step-by-step instructions but also the scientific rationale behind key procedural choices.

Scientific Rationale & Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as linkers.[3][4] Their exceptionally high surface areas, tunable pore sizes, and versatile functionality make them prime candidates for applications in gas storage, catalysis, and drug delivery.[4][5][6]

The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.[4][7] This guide focuses on MOFs functionalized with a hydrazine group (-NHNH₂), a moiety known to introduce Brønsted acidity and act as an active site in catalysis.[8][9]

1.1 The Isotope Effect: Why Use a this compound Linker?

Substituting protium (¹H) with deuterium (²H or D) in the hydrazine linker (creating -NDND₂) introduces a powerful tool for scientific investigation. This isotopic substitution, while chemically subtle, has profound effects:

  • Mechanistic Probing: Deuterium labeling serves as a tracer to track the involvement of the linker in chemical reactions or drug release mechanisms without altering the fundamental chemical properties of the molecule.[1]

  • Advanced Characterization: The difference in nuclear properties between ¹H and ²H is advantageous for specific analytical techniques. For instance, it simplifies ¹H NMR spectra and provides a unique handle for ²H NMR. Furthermore, deuterium's distinct neutron scattering cross-section makes it invaluable for neutron diffraction studies to precisely locate linker positions and study guest-host interactions.

  • Tuning Material Properties: The "isotope effect" can influence the physicochemical properties of the MOF. Deuteration has been shown to retard crystallization kinetics, leading to larger single crystals.[10] It can also suppress non-radiative decay pathways, significantly enhancing the luminescence and quantum yield of certain MOFs.[11]

Critical Safety Protocols: Handling this compound

Hydrazine and its derivatives are acutely toxic, corrosive, and suspected carcinogens.[12] All handling must be performed with extreme caution.

  • Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[12][13][14]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Tightly fitting safety goggles and a face shield.[13][15]

    • A flame-resistant lab coat.[15]

    • Nitrile or neoprene gloves (double-gloving is recommended).[12][15]

    • Full-length pants and closed-toe shoes.[15]

  • Storage: Store this compound in a tightly sealed container, preferably under an inert nitrogen atmosphere, in a cool, dry, and well-ventilated area away from heat, ignition sources, oxidizers, and acids.[15][16]

  • Spill & Exposure Procedures:

    • Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area immediately and contact emergency services.[13]

    • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[13][14] If inhaled, move to fresh air and seek immediate medical attention.[12][13]

Synthesis Protocol: A Representative Solvothermal Method

This section details a representative protocol for synthesizing a hydrazine-functionalized MOF, adaptable for the deuterated linker. The example is based on the synthesis of a robust Zirconium-based MOF (UiO-66 type), which is well-regarded for its stability.[8][9]

3.1 Materials & Reagents

ReagentFormulaPuritySupplier
Zirconium(IV) chlorideZrCl₄≥99.5%Sigma-Aldrich
2-amino-terephthalic acidC₈H₇NO₄99%Sigma-Aldrich
This compound hydrateN₂D₄·D₂O98 atom% DSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%Fisher Scientific
AcetoneC₃H₆OACS GradeVWR
EthanolC₂H₅OH200 ProofVWR

3.2 Step-by-Step Synthesis Workflow

The synthesis involves two main stages: first, the synthesis of the this compound functionalized linker, and second, the solvothermal synthesis of the MOF itself.

MOF_Synthesis_Workflow cluster_0 Part 1: Linker Functionalization cluster_1 Part 2: MOF Synthesis (Solvothermal) cluster_2 Part 3: Purification & Activation Linker_Start Start: 2-amino-terephthalic acid Diazotization Diazotization (NaNO₂, HCl, 0°C) Linker_Start->Diazotization Reduction Reduction with SnCl₂ to form Hydrazinyl Linker Diazotization->Reduction Deuteration Deuterium Exchange (Multiple cycles with D₂O) Reduction->Deuteration Linker_Final Final Product: 2-(hydrazinyl-d4)-terephthalic acid Deuteration->Linker_Final Precursors Dissolve ZrCl₄ and Deuterated Linker in DMF Linker_Final->Precursors Use in Synthesis Sonication Ultrasonication for Homogenization Precursors->Sonication Reaction Seal in Teflon-lined Autoclave Heat at 120°C for 24h Sonication->Reaction Cooling Controlled Cooling to Room Temperature Reaction->Cooling MOF_Product Collect Crystalline MOF Powder Cooling->MOF_Product Washing Wash with fresh DMF and Acetone MOF_Product->Washing Solvent_Ex Solvent Exchange with Ethanol (3 days) Washing->Solvent_Ex Activation Activate under Vacuum at 150°C (or Supercritical CO₂ Drying) Solvent_Ex->Activation Final_MOF Activated, Porous MOF Activation->Final_MOF

Fig. 1: Overall workflow for the synthesis and activation of a MOF with a deuterated hydrazine linker.

Protocol Details:

  • Linker Synthesis (Pre-reaction): The 2-(hydrazinyl-d4)-terephthalic acid linker is typically prepared from 2-amino-terephthalic acid via a diazotization reaction followed by reduction. The crucial deuteration step is achieved by repeated dissolution and evaporation with deuterium oxide (D₂O) to exchange the labile N-H protons for deuterons. This ensures the isotopic label is correctly incorporated before MOF assembly.

  • Precursor Dissolution: In a 20 mL glass vial, dissolve 125 mg of ZrCl₄ and 110 mg of the 2-(hydrazinyl-d4)-terephthalic acid linker in 10 mL of DMF. DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and organic linker.[17]

  • Homogenization: Cap the vial and place it in an ultrasonic bath for 15-20 minutes until a clear, homogeneous suspension is formed.[18] This step ensures uniform nucleation and promotes the formation of a well-ordered crystalline product.

  • Solvothermal Reaction: Transfer the vial into a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. The elevated temperature and pressure of the solvothermal method provide the necessary energy to facilitate the coordination reaction and promote crystal growth.[17][19]

  • Product Collection: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature. A white or pale yellow microcrystalline powder should be visible at the bottom of the vial.[18] Collect the solid product by centrifugation or filtration.

  • Purification: Wash the collected solid three times with fresh DMF, followed by three washes with a more volatile solvent like acetone or ethanol.[19] For each wash, resuspend the solid in the solvent, sonicate briefly, and then centrifuge to collect the product. This process removes unreacted starting materials and residual solvent trapped within the pores.

  • Activation: To make the MOF's pores accessible, the solvent molecules within must be removed. This can be achieved by:

    • Thermal Activation: Heat the purified MOF powder under a dynamic vacuum at 150 °C for 12 hours.

    • Supercritical CO₂ Drying: For more delicate frameworks, solvent exchange with ethanol for 3 days, followed by supercritical CO₂ drying, can prevent pore collapse.[20][21] This activation step is critical for achieving the high surface area required for applications like drug delivery or catalysis.

Characterization Protocols

Confirming the successful synthesis, structure, and deuteration of the MOF is essential.

Fig. 2: Conceptual diagram of a MOF, showing metal clusters (nodes) connected by organic linkers.

4.1 Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should match the simulated pattern for the expected topology (e.g., UiO-66).

  • Protocol:

    • Gently grind a small sample (~10-20 mg) of the activated MOF into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect the diffraction pattern using a diffractometer with Cu-Kα radiation (λ = 1.5418 Å).[22]

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To verify the incorporation of the deuterated linker.

  • Protocol:

    • Digest ~5 mg of the MOF in a suitable solvent mixture. For UiO-66, this can be achieved by dissolving the crystals in deuterated dimethyl sulfoxide (d6-DMSO) with a few drops of deuterated sulfuric acid (D₂SO₄).[20][21]

    • Sonicate the vial to ensure complete dissolution.[21]

    • Transfer the solution to an NMR tube.

    • ¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the hydrazine N-H protons confirms successful deuteration.

    • ²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal in the region expected for the N-D group provides direct evidence of the label.

4.3 Porosity and Surface Area Analysis

  • Purpose: To measure the specific surface area (BET), pore volume, and pore size distribution of the activated MOF.

  • Protocol:

    • Load ~50-100 mg of the activated MOF sample into a sample tube of known weight.

    • Degas the sample again on the analysis instrument at 150 °C under vacuum for at least 4 hours to remove any adsorbed atmospheric gases.

    • Perform a nitrogen (N₂) adsorption-desorption measurement at 77 K (liquid nitrogen temperature).

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

CharacteristicExpected Value for UiO-66 Type MOFPurpose
BET Surface Area 1000 - 1600 m²/gConfirms high porosity after activation.[23]
Pore Volume 0.4 - 0.7 cm³/gMeasures the total accessible space for guest molecules.
Dominant Pore Size ~6 Å and ~11 ÅIndicates the dimensions of the tetrahedral and octahedral cages.[23]

Applications in Drug Development

The unique properties of MOFs make them excellent candidates for advanced drug delivery systems.[6][24]

  • High Drug Loading: The vast internal surface area and large pore volume allow for exceptionally high loading capacities of therapeutic agents compared to traditional carriers.[5][23]

  • Controlled Release: Drug release can be tuned based on the MOF's structure and can be triggered by external stimuli such as changes in pH, which is particularly relevant for targeted delivery to acidic tumor microenvironments.[23]

  • Biocompatibility: While biocompatibility must be assessed for each specific MOF, many frameworks, especially those based on biocompatible metals like zirconium and iron, show promise for in vivo applications.

Protocol: Ibuprofen Loading into this compound MOF

  • Preparation: Prepare a solution of 100 mg of Ibuprofen in 10 mL of hexane.

  • Loading: Immerse 50 mg of the activated this compound MOF in the Ibuprofen solution.

  • Incubation: Stir the suspension at room temperature for 24 hours to allow the drug to diffuse into the MOF pores.

  • Isolation: Centrifuge the mixture to collect the drug-loaded MOF. Wash the solid with a small amount of fresh hexane to remove surface-adsorbed drug molecules.

  • Drying: Dry the final product under vacuum at 40 °C for 6 hours. The amount of loaded drug can be quantified using techniques like UV-Vis spectroscopy on the supernatant or by thermogravimetric analysis (TGA) of the dried, loaded MOF.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • Larsen, R. W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE (Journal of Visualized Experiments). Retrieved from [Link]

  • University of California, Berkeley. (2018). Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine. Retrieved from [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Larsen, R. W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Retrieved from [Link]

  • Li, M., et al. (2024). Locking Photosensitizers into Staggered-Stacking and DNA-Interlocked Metal–Organic Frameworks for Outstanding CO2 Photoreduction Activity. Journal of the American Chemical Society. Retrieved from [Link]

  • Li, J., et al. (2023). Giant Isotope Effect in Metal–Organic Frameworks Boosts Unprecedented Photo‐ and Radio‐Luminescence Enhancement. Angewandte Chemie International Edition. Retrieved from [Link]

  • Wang, C., et al. (2024). Isotope Effect-Enabled Crystal Enlargement in Metal-Organic Frameworks. Journal of the American Chemical Society. Retrieved from [Link]

  • Eskandari, A., et al. (2020). A hydrazine functionalized UiO-66(Hf) metal–organic framework for the synthesis of quinolines via Friedländer condensation. New Journal of Chemistry. Retrieved from [Link]

  • Maczka, M., et al. (2023). Deuteration-Enhanced Negative Thermal Expansion and Negative Area Compressibility in a Three-Dimensional Hydrogen Bonded Network. Chemistry of Materials. Retrieved from [Link]

  • Eskandari, A., et al. (2020). A Hydrazine Functionalized UiO-66(Hf) Metal-Organic Framework for the Synthesis of Quinolines by Friedländer Condensation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Nguyen, T. T., et al. (2023). Defect-engineered metal–organic frameworks (MOF-808) towards the improved adsorptive removal of organic dyes and chromium (VI) species from water. RSC Advances. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • Enamine. (2022). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Retrieved from [Link]

  • JoVE. (2016). Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. Retrieved from [Link]

  • Van de Voorde, B., et al. (2014). Synthetic Strategies and Structural Arrangements of Isoreticular Mixed‐Component Metal–Organic Frameworks. ResearchGate. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (2012). Deuterium from a quantum sieve. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). Retrieved from [Link]

  • Al-Shamerany, A., et al. (2023). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. Chemical Science. Retrieved from [Link]

  • Sharma, A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances. Retrieved from [Link]

  • Li, J., et al. (2022). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. Retrieved from [Link]

  • Tiwari, A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK. Retrieved from [Link]

  • Hayati, P., et al. (2022). Drug Delivery Using Hydrophilic Metal-Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. Inorganic Chemistry. Retrieved from [Link]

  • Perera, I. R., et al. (2019). 7 Common organic linkers used for synthesis of MOFs. ResearchGate. Retrieved from [Link]

  • Zhang, Q., et al. (2020). Hydrazine‐Enabled One‐Step Synthesis of Metal Nanoparticle–Functionalized Gradient Porous Poly(ionic liquid) Membranes. ResearchGate. Retrieved from [Link]

  • Edelmann, F. T. (2022). Response to "Can you tell the procedure of synthesis of MOFs?". ResearchGate. Retrieved from [Link]

Sources

Hydrazine-D4 in chemical vapor deposition (CVD) processes

Application Note: Hydrazine-D4 ( ) in Chemical Vapor Deposition (CVD)

Executive Summary

This guide details the protocol for utilizing This compound (Perdeutero-hydrazine,


)

While standard hydrazine (


the Kinetic Isotope Effect (KIE)

Hot Carrier Injection (HCI)

Technical Rationale & Mechanism

The Deuterium Advantage (The "Why")

In high-performance transistors, "hot" carriers (high-energy electrons/holes) collide with the gate interface, breaking passivating


  • Mechanism: The

    
     bond has a vibrational frequency (
    
    
    ) lower than that of
    
    
    (
    
    
    ). This heavier mass makes the
    
    
    bond harder to excite and break via multi-phonon emission processes.
  • CVD Application: Unlike post-process high-pressure deuterium annealing, using

    
     during CVD ensures bulk and interface incorporation  of deuterium directly during film growth, preventing the "out-diffusion" issues common with annealing.
    
Material Properties Comparison

PropertyHydrazine (

)
This compound (

)
Impact on CVD Process
Molar Mass 32.05 g/mol 36.07 g/mol Slower diffusion rates; requires flow rate adjustment.
Boiling Point 114 °C~119-120 °CRequires slightly higher bubbler/line heating to prevent condensation.
Bond Energy (N-H/D) 391 kJ/mol~396 kJ/molSlightly higher thermal stability; may require +5-10°C deposition temp.
Vapor Pressure ~10 Torr @ 20°CSlightly LowerCarrier gas pressure must be optimized.
Purity Requirement >98% (Anhydrous)>98 atom % DCritical for isotopic purity in film.

Experimental Protocol: Low-Temperature TiN ALD

Objective: Deposit a Titanium Nitride (TiN) diffusion barrier with high Deuterium content using Tetrakis(dimethylamido)titanium (TDMAT) and this compound.

Pre-Requisites & Safety
  • Hazard: this compound is highly toxic, carcinogenic, and flammable . It is an energetic reducing agent.[1]

  • Engineering Controls: Process must be performed in a sealed reactor with a dedicated scrubber.

  • Precursor Handling:

    
     is extremely hygroscopic. Load in an inert glovebox (
    
    
    ppm).
Process Setup
  • Reactor: Viscous flow ALD reactor (hot-wall).

  • Substrate: Si (100) with native oxide removed (HF dip) or thermal

    
    .
    
  • Precursor A (Metal): TDMAT (heated to 40°C).

  • Precursor B (Nitrogen):

    
     (Anhydrous, kept at 20°C, delivered via vapor draw or low-pressure bubbler).
    
  • Carrier Gas: Ultra-high purity

    
     or Ar (99.9999%).
    
Deposition Cycle (Step-by-Step)
StepActionDurationDescription
0 Conditioning 30 minBake reactor walls at 150°C. Purge lines with Ar to remove moisture.
1 Pulse A (TDMAT) 0.5 sDose Ti precursor. Saturates surface with

ligands.
2 Purge 5.0 sHigh flow Ar purge to remove physisorbed TDMAT.
3 Pulse B (

)
0.2 sCRITICAL STEP.

reacts with amido ligands. Transamination occurs, releasing

and incorporating Nitrogen/Deuterium.
4 Purge 10.0 sRemove reaction byproducts (

) and excess

.
5 Loop N CyclesRepeat Steps 1-4 for desired thickness (~1.1 Å/cycle).
Post-Deposition Analysis
  • Validation: Use Secondary Ion Mass Spectrometry (SIMS) to depth-profile the D/H ratio.

  • Success Metric: A D/H ratio

    
     in the bulk film confirms successful substitution.
    

Mechanistic Visualization

ALD Reaction Pathway

The following diagram illustrates the ligand exchange mechanism where this compound strips the organic ligands from the metal precursor, leaving a nitrided surface.

ALD_MechanismSubstrateSubstrate Surface(-OH / -NH)PulseAPulse A: TDMAT(Ti-Amido)Substrate->PulseAAdsorptionSurfaceASurface Saturation(Ti-NMe2 Terminated)PulseA->SurfaceASelf-LimitingPulseBPulse B: this compound(N2D4)SurfaceA->PulseB reactant exposureReactionLigand Exchange(Transamination)PulseB->ReactionN2D4 attacks Ti-N bondByproductByproduct Exhaust(ND(CH3)2)Reaction->ByproductEliminationFilmTiN Film(D-Passivated)Reaction->FilmNitridationFilm->PulseANext Cycle

Caption: Figure 1. Self-limiting ALD half-reactions utilizing this compound to deposit Metal Nitrides while scavenging carbon ligands.

Isotope Effect on Reliability

This diagram details the physical logic of why Deuterium improves device longevity.

Isotope_EffectHotCarrierHot Carrier(High Energy e-)BondHSi-H Bond(Light Mass)HotCarrier->BondHImpactBondDSi-D Bond(Heavy Mass)HotCarrier->BondDImpactVibrationHHigh Vib. Freq.(~2100 cm-1)BondH->VibrationHDissociationBond Dissociation(Interface Trap Creation)BondH->DissociationHigh ProbabilityVibrationDLow Vib. Freq.(~1500 cm-1)BondD->VibrationDBondD->DissociationLow Probability(KIE Suppressed)ReliabilityEnhanced DeviceLifetimeBondD->ReliabilityMaintains Integrity

Caption: Figure 2. The Kinetic Isotope Effect (KIE). Heavier Si-D bonds resist hot-carrier induced dissociation, preventing interface trap formation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Growth Rate (<0.5 Å/cyc) Steric hindrance or insufficient

dose.[2]
Increase

pulse time. Hydrazine requires higher dosing than

due to "sticky" adsorption.
High Oxygen Content

is hygroscopic; leak in line.
Check bubbler seals. Ensure

source is anhydrous (>98%). Install point-of-use purifier.
Haze / Particulates CVD parasitic reaction (Gas phase).Lower reactor pressure. Increase Purge time between Metal and Hydrazine pulses.
Low D-incorporation H/D Exchange with residual

.
Bake out chamber overnight. Ensure carrier gas is

ppb

.

References

  • RASIRC. (2022).[3] The Emergence of Hydrazine (N2H4) in Semiconductor Applications. Retrieved October 26, 2025, from [Link]

  • National Renewable Energy Laboratory (NREL). (2019). Tin Nitride Atomic Layer Deposition Using Hydrazine. Retrieved October 26, 2025, from [Link]

  • Lyding, J. W., Hess, K., & Kizilyalli, I. C. (1996). Giant Isotope Effect in Hot Electron Degradation of Metal Oxide Silicon Devices. Applied Physics Letters.
  • Gelest, Inc. (n.d.). Chemical Vapor Deposition (CVD) Precursors and Protocols. Retrieved October 26, 2025, from [Link]

Disclaimer: This protocol involves the use of hazardous deuterated chemicals. All users must consult their institution's Environmental Health & Safety (EHS) office before procuring this compound.

Troubleshooting & Optimization

Technical Support Center: Effective Drying of Hygroscopic Hydrazine-D4

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and drying Hydrazine-D4. This guide is designed for researchers, scientists, and drug development professionals who work with this highly hygroscopic and hazardous material. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and safe.

This compound (ND₂ND₂) is an invaluable deuterated solvent and reagent. However, its profound affinity for water means it readily absorbs atmospheric moisture, which can significantly impact experimental outcomes, particularly in sensitive applications like quantitative NMR (qNMR) and moisture-critical chemical syntheses.[1] Furthermore, commercially available this compound is often supplied as a monodeuterate (ND₂ND₂ · D₂O), making effective drying a prerequisite for obtaining the anhydrous form.[2]

This document provides a series of troubleshooting guides and FAQs to address common challenges encountered when drying and handling this compound.

❗ Safety First: Essential Handling Precautions for this compound

Before any procedure, it is critical to recognize that this compound shares the hazardous properties of its non-deuterated analog. It is acutely toxic, corrosive, a suspected carcinogen, and highly reactive.[3][4] All work must be conducted with stringent safety measures in place.

  • Engineering Controls : All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[4][5]

  • Personal Protective Equipment (PPE) :

    • Gloves : Use butyl rubber or chloroprene gloves for adequate chemical resistance. Nitrile gloves may be used for minimal contact but should be changed immediately upon contamination.[4][6]

    • Eye Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash hazard.[4][5]

    • Body Protection : A flame-resistant lab coat must be worn.[4]

  • Storage : Store this compound in a tightly sealed container in a cool, well-ventilated area, away from heat, light, and incompatible materials like oxidizing agents and acids.[6] It should be stored in a designated area for Particularly Hazardous Substances (PHS).[4]

  • Spill & Emergency : Do not attempt to clean up a spill yourself. Evacuate the area and follow your institution's emergency procedures.[4][5] In case of exposure, seek immediate medical attention.[5]

Frequently Asked Questions (FAQs)

Q1: I just opened a new bottle of this compound, but my NMR shows a significant D₂O peak. Why isn't it anhydrous?

A: There are two primary reasons for this. First, this compound is extremely hygroscopic and will absorb moisture from the ambient air the moment the bottle is opened. Second, it is commonly sold as a stable monodeuterate (ND₂ND₂ · D₂O), which contains one molecule of deuterium oxide per molecule of this compound.[2] This form is more stable and less hazardous to ship and store but requires drying before use in anhydrous applications.

Q2: What is the simplest method to dry this compound for routine applications?

A: For many applications where trace amounts of water are tolerable, adding activated 3Å molecular sieves directly to the this compound is the most straightforward method.[7] Allow the solvent to stand over the sieves for at least 24 hours under an inert atmosphere (e.g., Nitrogen or Argon) before use. This method is generally safer than more reactive drying agents.

Q3: How can I tell if my this compound is sufficiently dry?

A: The method of verification depends on the required level of dryness.

  • Qualitative Check (NMR Spectroscopy): A quick ¹H NMR can give a qualitative indication. The residual HDO peak (around 4.7 ppm, though this can shift) will be significantly reduced in a dry solvent. However, this method is not quantitative and is also affected by the cleanliness of the NMR tube.

  • Quantitative Analysis (Karl Fischer Titration): This is the gold standard for accurately determining water content in solvents.[8][9][10] Special considerations are needed for hydrazine, as it can react with the Karl Fischer reagents. The method must be modified, typically by acidifying the medium, to suppress these side reactions and obtain an accurate result.[11]

Q4: Can I use common drying agents like Calcium Hydride (CaH₂) or Sodium (Na) to dry this compound?

A: Extreme caution is advised.

  • Calcium Hydride (CaH₂): While effective for many solvents, CaH₂ can react with hydrazine, especially with heating, to produce hydrogen gas.[12] It can be used for distillation under vacuum at low temperatures by experienced chemists, but the risk of pressure buildup must be managed.

  • Sodium (Na) and other alkali metals: DO NOT USE. Hydrazine is a powerful reducing agent and can react explosively with alkali metals.

Q5: My NMR spectrum shows a large water peak, even after drying the this compound. What else could be the problem?

A: If you are confident the solvent is dry, the contamination is likely from your glassware. NMR tubes, pipettes, and syringes can hold a significant amount of adsorbed water on their surfaces. All glassware must be rigorously dried, typically in an oven at >120°C for several hours and cooled in a desiccator or under an inert atmosphere just before use. Rinsing the NMR tube with a small amount of the dried this compound immediately before preparing the sample can help exchange the last traces of surface moisture.

Troubleshooting Guides & In-Depth Protocols

Problem 1: Persistent Water Contamination in Routine Use

This guide addresses the common issue of unexpected water presence in experiments like NMR spectroscopy.

Logical Workflow for Minimizing Water Contamination

G cluster_prep Preparation cluster_drying Solvent Drying cluster_handling Sample Handling start Start: Need Anhydrous this compound dry_glassware Dry all glassware (Oven, >120°C, >4h) start->dry_glassware add_sieves Add activated 3Å molecular sieves to this compound start->add_sieves cool_inert Cool glassware in dessicator or under N2 dry_glassware->cool_inert transfer Transfer dried solvent to sample via syringe under inert atmosphere cool_inert->transfer wait_24h Store under N2/Ar for at least 24h add_sieves->wait_24h wait_24h->transfer result Result: Sample with minimized water content transfer->result

Caption: Workflow for routine drying and handling of this compound.

Protocol 1: Drying this compound with Activated 3Å Molecular Sieves

This method is suitable for reducing the water content for applications like routine NMR. The 3Å pore size is crucial as it allows water molecules to enter and be trapped while excluding the larger hydrazine molecules.

Materials:

  • This compound

  • 3Å molecular sieve beads, oven-dried

  • Anhydrous-compatible flask with a septum or stopcock

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Activate Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in an oven at ~300°C for at least 3 hours under vacuum or with a slow stream of dry nitrogen.[13]

  • Cool: Allow the sieves to cool to room temperature in a desiccator or under an inert atmosphere.

  • Combine: In a fume hood, transfer the this compound to a dry flask containing the activated sieves (a loading of ~10-20% w/v is typical).[13]

  • Seal & Store: Immediately seal the flask and purge the headspace with an inert gas. Store the container for at least 24 hours to allow for sufficient water absorption.

  • Use: Carefully decant or syringe the dried solvent from the sieves for use. Always perform transfers under an inert atmosphere.

Problem 2: Requirement for Ultra-Dry this compound

For highly moisture-sensitive reactions, a more rigorous drying method is necessary. This involves distillation from a suitable drying agent. Activated porous alumina has been shown to be effective for drying hydrazine without dangerous byproducts.[14]

Protocol 2: Drying via Vacuum Transfer from Activated Alumina

This physical absorption method avoids the chemical reactivity issues of other drying agents.[14]

Materials:

  • This compound

  • Activated granular alumina (e.g., Reynolds, RA-1 or equivalent)

  • Schlenk line or vacuum manifold

  • Two Schlenk flasks (one for drying, one for receiving)

Procedure:

  • Activate Alumina: Heat the granular alumina to 300-500°C under a flow of dry nitrogen for several hours to remove all adsorbed water.[14] Cool under vacuum or a stream of dry nitrogen.

  • Setup: Assemble a vacuum transfer apparatus with the flask containing the activated alumina and an empty receiving flask, both connected to a Schlenk line.

  • Initial Transfer: In a fume hood, transfer the "wet" this compound to the flask containing the cooled, activated alumina. Swirl gently.

  • Equilibrate: Allow the hydrazine to stand in contact with the alumina for several hours to allow for water absorption.

  • Vacuum Transfer: Cool the receiving flask with a cold bath (e.g., ice-water). Evacuate the entire system carefully. The pressure difference will cause the now-drier this compound to distill slowly into the cold receiving flask, leaving the absorbed water behind on the alumina.

  • Storage: Once the transfer is complete, backfill the system with an inert gas. The receiving flask now contains ultra-dry this compound, which should be sealed and stored under an inert atmosphere.

Problem 3: Accurate Quantification of Residual Water

When the precise water content must be known, Karl Fischer (KF) titration is the definitive method.

Protocol 3: Water Determination by Modified Karl Fischer Titration

Hydrazine is a base and a reducing agent, which can interfere with the standard KF reaction. This interference is suppressed by using a reagent system containing salicylic acid, which buffers the solution and prevents the side reaction.[11]

Principle: Salicylic acid is added to the KF solvent to neutralize the basicity of hydrazine, preventing the pH-dependent side reaction that would consume iodine and lead to erroneously high water readings.[11]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Commercial KF reagents suitable for amines/bases or a standard reagent with modification.

  • An appropriate KF solvent (e.g., HYDRANAL™-CompoSolver E)[11]

  • Salicylic Acid (HYDRANAL™-Salicylic acid)[11]

  • Airtight syringe for sample injection

Procedure:

  • Prepare Titration Cell: Add the appropriate solvent (e.g., 30 mL HYDRANAL™-CompoSolver E) and a sufficient amount of salicylic acid (e.g., 7 g) to the titration vessel.[11]

  • Pre-titrate: Titrate the solvent to dryness with the KF titrant to eliminate any residual moisture in the cell.

  • Inject Sample: Using a gas-tight syringe, accurately weigh and inject a specific amount of the dried this compound sample (e.g., ~80 mg) into the cell.[11]

  • Titrate: Begin the titration. The instrument will automatically stop at the endpoint.

  • Calculate: The instrument's software will calculate the water content based on the amount of titrant consumed and the predetermined titer of the reagent.

Comparison of Drying Agents for this compound
Drying AgentEfficiencySpeedSafety ConsiderationsBest Use Case
3Å Molecular Sieves Good (to low ppm)[13]Slow (24-48h)[7]Low risk. Dust can be an inhalation hazard. Ensure sieves are properly activated.Routine drying for NMR and less sensitive reactions.
Activated Alumina ExcellentModerateLow chemical reactivity risk. Requires high-temperature activation.[14]Preparing ultra-dry solvent for highly moisture-sensitive applications.
Calcium Hydride (CaH₂) ExcellentFast (with distillation)High Risk. Reacts to produce H₂ gas, potential for pressure buildup and explosion.[12]Experts only. Distillation under high vacuum and low temperature.
Sodium (Na) / Benzophenone N/AN/AExtreme Danger. DO NOT USE. Explosive reaction with hydrazine.Not suitable for hydrazine. Commonly used for ethers like THF.[7]
Decision Workflow for Drying and Verification

G start What is the required level of dryness? routine Routine Use (e.g., standard NMR) start->routine Low-Moderate sensitive High Purity Needed (e.g., qNMR, sensitive synthesis) start->sensitive Very High (Quantitative) mol_sieves Dry with 3Å Molecular Sieves routine->mol_sieves distill Dry via Vacuum Transfer from Activated Alumina sensitive->distill nmr_check Qualitative Check: ¹H NMR for residual HDO peak mol_sieves->nmr_check kf_titration Quantitative Analysis: Modified Karl Fischer Titration distill->kf_titration end_routine Proceed with Experiment nmr_check->end_routine end_high_purity Proceed with Experiment kf_titration->end_high_purity

Caption: Decision tree for selecting the appropriate drying and verification method.

References
  • Bircher, J. R. (1954). Dehydration of hydrazine solutions. U.S. Patent No. 2,698,286. Washington, DC: U.S. Patent and Trademark Office.
  • Chemsrc. (2H4)Hydrazine | CAS#:13762-95-3. Available at: [Link]

  • Nicolaisen, B. (1971). Preparing anhydrous hydrazine using an activated aluminum oxide drying agent. U.S. Patent No. 3,598,546. Washington, DC: U.S. Patent and Trademark Office.
  • ResearchGate. How to dry deuterated NMR solvents?. (2021). Available at: [Link]

  • Turito. Hydrazine - Definition, Properties, Synthesis. (2022). Available at: [Link]

  • UC Santa Barbara Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available at: [Link]

  • Hassan, J., Farahani, A., & Ramezani, M. (2018). Deuterium Oxide (D2O) Determination in Water by Gas Chromatography–Mass Spectrometry Following Deuterium Exchange Headspace Extraction. Journal of Analytical Chemistry. Available at: [Link]

  • Niu, S. L. (1990). Techniques for determining total body water using deuterium oxide. NASA Technical Report. Available at: [Link]

  • Organic Syntheses. Hydrazine hydrate procedure. Available at: [Link]

  • Environmental Health & Safety, University of New Mexico. Standard Operating Procedure for Hydrazine. Available at: [Link]

  • Reddit r/Chempros. Advice on working up a reaction using hydrazine hydrate as a solvent?. (2022). Available at: [Link]

  • Defense Technical Information Center. Safety and Handling of Hydrazine. (1986). Available at: [Link]

  • McBride, W. R., & Kruse, H. W. (1958). Preparation and Storage Stability of High-purity Hydrazine. Journal of the American Chemical Society.
  • Proctor, W. R. (1962). HEAVY WATER. U.S. Department of Energy, Office of Scientific and Technical Information. Available at: [Link]

  • Wikipedia. Hydrazine. Available at: [Link]

  • Chromservis. Deuterated - Solvents, Reagents & Accessories. Available at: [Link]

  • Fisher Scientific. Water determination in Hydrazine Monohydrate. HYDRANAL™ Laboratory Report L 436. Available at: [Link]

  • Yang, D., et al. (2022). Research Progress in the Medical Application of Heavy Water, Especially in the Field of D2O-Raman Spectroscopy. International Journal of Medical Sciences. Available at: [Link]

  • Berman, E., et al. (2018). On-line in situ determination of deuterium content in water via FTIR spectroscopy. RSC Advances. Available at: [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. Water Determination in Hydrazine Salts [Hydrazine sulfate]. Available at: [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Scharlab. Karl Fischer water content titration. Available at: [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. (2011). Available at: [Link]

  • Eisenmann, K. (1976). Process for drying hygroscopic materials. U.S. Patent No. 3,972,128. Washington, DC: U.S. Patent and Trademark Office.
  • NurdRage. (2009). How to make a Desiccator Bag for Drying Chemicals. YouTube. Available at: [Link]

  • Reddit r/chemistry. Drying and Storing Hygroscopic Salts. (2017). Available at: [Link]

  • Mason, R. D. (1935). Method for drying hygroscopic material and the product thereof. U.S. Patent No. 2,018,797. Washington, DC: U.S. Patent and Trademark Office.

Sources

Minimizing decomposition of Hydrazine-D4 during heating

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrazine-D4 (


) Stability & Handling 
  • Topic: Minimizing Decomposition & Isotopic Scrambling of this compound During Heating

  • Role: Senior Application Scientist

Executive Summary

This compound (


) presents a dual stability challenge: Chemical Stability  (preventing thermodynamic breakdown into 

,

, and

) and Isotopic Stability (preventing H/D exchange which degrades isotopic purity). While the Nitrogen-Deuterium bond is stronger than the Nitrogen-Hydrogen bond due to the Kinetic Isotope Effect (KIE), the decomposition mechanisms remain catalytically driven.

This guide provides a self-validating workflow to minimize these risks. The primary failure modes are metal-catalyzed decomposition (leading to pressure buildup) and moisture-induced scrambling (leading to signal loss).

Module 1: Critical Factors (The "Why")

The decomposition of this compound is not a random event; it is a predictable cascade triggered by specific environmental factors.

The Catalytic Trigger (Metals)

Hydrazine is thermodynamically unstable but kinetically stable at room temperature. However, transition metals lower the activation energy for N-N bond cleavage.

  • The Killers: Copper (Cu), Iron (Fe), Nickel (Ni), Molybdenum (Mo), and Cobalt (Co).

  • The Mechanism: Metals facilitate electron transfer, oxidizing hydrazine to

    
     gas.[1] This is exothermic, creating a positive feedback loop (thermal runaway).
    
The Isotopic Threat (Moisture)

For


, "decomposition" often means loss of deuterium enrichment. Hydrazine has exchangeable protons.
  • Reaction:

    
    
    
  • Impact: Even trace atmospheric moisture (

    
     levels) will rapidly scramble the D-label, rendering the reagent useless for specific labeling experiments.
    
Surface Effects

Rough surfaces (scratched glass, sintered frits) provide nucleation sites for gas formation (


), accelerating physical decomposition.

Module 2: Troubleshooting Guides (Q&A)

Direct solutions to common experimental observations.

Scenario A: Pressure Buildup During Heating

Q: I am heating


 in a sealed tube/autoclave, and the pressure is rising faster than the vapor pressure curve predicts. Why? 

A: You are likely experiencing Catalytic Dehydrogenation .

  • Diagnosis: The excess pressure is Nitrogen (

    
    ) and Deuterium (
    
    
    
    ) gas, not hydrazine vapor.
  • Root Cause: Trace metal ions on the vessel walls or a "dirty" stir bar.

  • Immediate Action:

    • Cool the reaction immediately.

    • Vent carefully (gas may be flammable

      
      ).
      
    • Check your stir bar: Is it a generic PTFE bar? These often have exposed magnetic material or embedded metallic dust. Use a glass-encased or high-grade, unpitted PTFE stir bar.

    • Check the vessel: If using stainless steel, was it passivated? (See Module 3).

Scenario B: Loss of Isotopic Purity (NMR Analysis)

Q: My post-reaction NMR shows a mixture of -NH and -ND peaks. Did the this compound decompose?

A: It did not chemically decompose, but it Isotopically Scrambled .

  • Diagnosis: H/D Exchange.

  • Root Cause: Moisture ingress.

    
     is extremely hygroscopic.
    
  • Troubleshooting:

    • Atmosphere: Did you use a balloon? Nitrogen balloons are permeable to moisture over hours. Use a positive pressure Argon line (Argon is heavier than air and blankets the liquid).

    • Glassware: Was the glassware flame-dried? Surface-adsorbed water on glass is sufficient to lower D-enrichment from 98% to 95%.

    • Solvents: Ensure all co-solvents are anhydrous (<50 ppm

      
      ).
      
Scenario C: Unexpected Precipitates

Q: The clear this compound solution turned cloudy/yellow upon heating.

A: This indicates Leaching and Complexation .

  • Diagnosis: Metal Hydrazide formation.

  • Root Cause: Hydrazine is a potent ligand. It has stripped metal ions from the container walls (common in non-passivated steel or low-quality glass).

  • Resolution: Filter the solution (if safe) and transfer to a silylated glass or Teflon (PFA) vessel.

Module 3: Protocols & Best Practices

Self-validating workflows to ensure integrity.

Protocol 1: Glassware Passivation (The "Silylation" Shield)

Goal: Remove surface hydroxyls (-OH) which can exchange H for D, and cover catalytic sites.

  • Acid Wash: Soak glassware in 10%

    
     for 2 hours to remove trace metals. Rinse with DI water, then Acetone.
    
  • Dry: Oven dry at 120°C for >4 hours.

  • Silylate: Treat the internal surface with 5% Dichlorodimethylsilane (in toluene) or a commercial silylating agent (e.g., Sigmacote®).

  • Cure: Bake at 100°C. The glass is now hydrophobic and "D-safe."

Protocol 2: The "Soft-Start" Heating Ramp

Goal: Prevent "hot spot" decomposition at the flask wall.

  • Medium: Use an oil bath or heating block.[2] Avoid direct contact with heating mantles (which create localized zones >200°C).

  • Agitation: High-speed stirring (passivated stir bar) is mandatory before heat is applied to ensure heat dissipation.

  • Ramp: Heat at a rate of 2-5°C/min.

    • Note: While slow heating minimizes shock, prolonged residence time can increase total decomposition. The "Soft-Start" balances these risks.

Protocol 3: Inert Atmosphere Management

Goal: Exclude


 (oxidant) and 

(proton source).
  • Purge: Do not just "flush" the headspace. Perform 3 cycles of Vacuum/Argon backfill.

  • Blanket: Argon is superior to Nitrogen. Its higher density creates a physical "lid" on the hydrazine surface, reducing evaporation and moisture diffusion.

Module 4: Data & Visualization

Table 1: Material Compatibility for this compound Heating
MaterialRatingMax TempNotes
Borosilicate Glass (Type I) Excellent 200°CMust be free of scratches. Silylation recommended for D-purity.
PTFE / PFA (Teflon) Excellent 250°CIdeal for liners. Permeable to gases over long durations.
Stainless Steel (304L/316L) Marginal 80°CRequires Passivation. Mo content in 316 can be catalytic if surface is pitted.
Titanium (Ti6Al4V) Good 150°CBetter than SS, but requires acid pickling/passivation.
Copper / Brass / Zinc DANGER N/ADo Not Use. Immediate catalytic decomposition/explosion risk.
Visual 1: Decomposition Pathways

A logic flow showing how environmental factors trigger specific failure modes.

DecompositionPathways N2D4 This compound (N2D4) Metals Catalyst: Metals (Cu, Fe, Ni) N2D4->Metals Water Contaminant: Moisture (H2O) N2D4->Water Dehydro Dehydrogenation (Exothermic) Metals->Dehydro Catalyzes Heat Stressor: Heat (>100°C) Heat->Dehydro Accelerates Exchange Isotopic Scrambling (Equilibrium) Water->Exchange Proton Transfer Gas Gas Buildup (N2 + D2) Dehydro->Gas Ammonia Ammonia Byproduct (ND3) Dehydro->Ammonia Impurity Isotopic Dilution (N2D3H) Exchange->Impurity

Caption: Figure 1.[3] Decomposition pathways of this compound. Red paths indicate safety hazards (pressure); Yellow paths indicate data integrity loss (scrambling).

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is Pressure Rising? Start->Q1 Q2 Is NMR Purity Low? Q1->Q2 No A1 Check Metals/Rust Vent Carefully Q1->A1 Yes A2 Check Moisture/Seal Use Argon Q2->A2 Yes

Caption: Figure 2. Rapid diagnostic logic for this compound heating issues.

References

  • Schmidt, E. W. (2001). Hydrazine and Its Derivatives: Preparation, Properties, Applications. Wiley-Interscience. (The definitive text on hydrazine chemistry and decomposition mechanisms).

  • NASA/JPL . (1976). Thermal Decomposition of Hydrazine. NASA Technical Reports Server. (Detailed data on thermal stability limits and catalytic effects).

  • Sigma-Aldrich . (2023). This compound Safety Data Sheet & Product Specification. (Specifics on isotopic purity and handling).

  • American Chemical Society (ACS) . (2010). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. (Best practices for material compatibility and heating).

Sources

Technical Support Center: Handling Air-Sensitive Deuterated Hydrazine Ampoules

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling air-sensitive deuterated hydrazine ampoules. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive and valuable reagent. The information provided herein synthesizes technical accuracy with field-proven insights to ensure the safe and effective use of deuterated hydrazine in your experiments.

Introduction: The Criticality of an Inert Atmosphere

Deuterated hydrazine (N₂D₄) is a powerful reducing agent and a crucial building block in synthetic chemistry, particularly in the preparation of isotopically labeled compounds for mechanistic studies and drug metabolism research. Its high reactivity, however, extends to components of the atmosphere, primarily oxygen (O₂) and water (H₂O).[1][2] Exposure to air can lead to rapid degradation of the reagent, compromise the isotopic purity through D-H exchange with atmospheric moisture, and in some cases, present a significant safety hazard due to the formation of flammable or explosive mixtures.[3][4][5] Therefore, strict adherence to air-free handling techniques is not merely a recommendation but an absolute requirement for successful and safe experimentation.[6][7]

This guide provides a comprehensive overview of the necessary precautions, techniques, and troubleshooting steps for working with deuterated hydrazine ampoules, from initial preparation to final quenching and disposal.

Frequently Asked Questions (FAQs)

Preparation and Setup

Q1: What is the essential equipment I need before I even think about opening a deuterated hydrazine ampoule?

A1: Before handling deuterated hydrazine, you must have a well-maintained and tested inert atmosphere workstation. The two primary options are a glovebox or a Schlenk line.

  • Glovebox: This is the preferred method as it provides a continuously controlled inert atmosphere, minimizing the risk of exposure to air and moisture.[1][8] All manipulations, from opening the ampoule to transferring the reagent, can be performed within this protected environment.

  • Schlenk Line: A Schlenk line is a versatile and common apparatus for handling air-sensitive compounds.[1][9] It consists of a dual manifold providing both an inert gas (typically argon or nitrogen) and a vacuum. All glassware must be rigorously dried and purged of air before use.[9][10]

You will also need oven-dried glassware, syringes, needles, and cannulas that are dedicated to air-sensitive work.[11][12] Personal Protective Equipment (PPE) is non-negotiable and includes safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (butyl rubber or nitrile underneath neoprene are recommended).[3][8][13][14][15] All manipulations should be conducted within a certified chemical fume hood.[13][16]

Q2: How do I properly prepare my glassware to prevent contamination?

A2: All glassware must be scrupulously dried to remove any adsorbed water, which can react with the deuterated hydrazine and compromise its isotopic purity.

  • Oven Drying: At a minimum, glassware should be dried in an oven at >120 °C for several hours, preferably overnight.[9]

  • Assembly and Purging: The hot glassware should be assembled while still warm and immediately connected to the Schlenk line for several "vac/backfill" cycles.[10][17] This process involves evacuating the air from the glassware and refilling it with a high-purity inert gas.[10] This cycle should be repeated at least three times to ensure a completely inert atmosphere.[9][10]

Opening the Ampoule

Q3: My deuterated hydrazine is in a sealed glass ampoule. What is the safest way to open it under an inert atmosphere?

A3: Opening a glass ampoule requires a careful and deliberate approach to avoid injury and exposure of the reagent to the atmosphere.

Inside a Glovebox:

  • Bring the unopened ampoule into the glovebox antechamber and allow sufficient time for the atmosphere to be replaced with the glovebox's inert gas.

  • Once inside the main chamber, secure the ampoule in a clamp.

  • Score the neck of the ampoule with a diamond or tungsten carbide scribe.

  • Wrap the ampoule in tissue or cloth to contain any potential glass fragments.

  • Carefully snap the top of the ampoule off at the score mark.[18]

Using a Schlenk Line:

This is a more advanced technique and requires proficiency with Schlenk line manipulations.

  • Place the unopened ampoule in a Schlenk flask of an appropriate size.

  • Attach the flask to the Schlenk line and perform at least three vac/backfill cycles to render the flask's atmosphere inert.

  • Under a positive flow of inert gas, briefly remove the stopper and add a glass rod to the flask.

  • Replace the stopper and position the flask so that the ampoule is lying on its side.

  • Carefully shake or tilt the flask to use the glass rod to break the ampoule. This should be done with caution to avoid shattering the flask.

Q4: The ampoule has a pre-scored line or a colored dot. Do I still need to score it?

A4: No. Ampoules with a pre-scored line or a colored dot are designed to break at a specific point. To open these, hold the body of the ampoule and, with your thumb on the dot, snap the top away from you.[19] This should still be done under an inert atmosphere and with the ampoule wrapped to contain any glass fragments.

Transferring the Reagent

Q5: How do I accurately transfer the deuterated hydrazine from the opened ampoule to my reaction vessel?

A5: The two primary methods for transferring air-sensitive liquids are via syringe or cannula.[6][11]

Syringe Transfer (for smaller volumes, typically <50 mL): [11][12][20]

  • Ensure your syringe and needle are oven-dried and have been purged with inert gas.[11][12]

  • With the opened ampoule tilted to pool the liquid, carefully insert the needle below the surface of the deuterated hydrazine.

  • Slowly draw the desired volume into the syringe. To avoid pulling a vacuum and causing leaks, it is often better to use a slight positive pressure of inert gas in the vessel containing the ampoule to help fill the syringe.[12]

  • Invert the syringe and expel any gas bubbles.

  • Quickly and carefully transfer the reagent to the reaction flask, which is also under a positive pressure of inert gas.

Cannula Transfer (for larger volumes): [6][11]

  • A cannula is a double-tipped needle.[6] One end is inserted into the opened ampoule containing the deuterated hydrazine, and the other end is inserted into the receiving reaction flask.

  • Both vessels must be under a positive pressure of inert gas.

  • By carefully adjusting the pressure differential between the two flasks (e.g., slightly increasing the pressure in the flask with the hydrazine or slightly venting the receiving flask through a bubbler), the liquid will be pushed through the cannula from the higher pressure vessel to the lower pressure one.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Reaction failure or low yield Reagent degradation due to exposure to air or moisture.- Ensure all glassware is meticulously dried and purged.[9][10] - Check for leaks in your Schlenk line or glovebox. - Use fresh, properly stored deuterated hydrazine.
Isotopic purity is compromised D-H exchange with atmospheric or residual water.- Use high-purity inert gas. - Ensure all solvents are rigorously dried and degassed. - Minimize the time the reagent is exposed, even under an inert atmosphere.
Difficulty drawing liquid into the syringe - Needle tip is not submerged in the liquid. - A vacuum is being created in the headspace.- Tilt the ampoule to ensure the needle tip is below the liquid surface. - Introduce a gentle positive pressure of inert gas into the vessel containing the ampoule.[12]
Syringe plunger is difficult to move or freezes Reaction of the reagent with atmospheric moisture at the syringe tip or within the barrel.- Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene or hexane).[21] - Disassemble, clean, and oven-dry the syringe promptly after use.
Sudden pressure increase in the reaction vessel Decomposition of hydrazine, which can be catalyzed by certain metals or impurities.[4]- Ensure the reaction vessel is clean and free of contaminants. - Maintain proper temperature control of the reaction. - Ensure adequate venting through a bubbler.

Experimental Protocols

Protocol 1: Syringe Transfer of Deuterated Hydrazine Under Inert Atmosphere

SyringeTransfer

  • Preparation: Dry all glassware, including the reaction flask, a flask to house the ampoule, and the syringe and needle, in an oven at over 120°C overnight.[9]

  • Inerting: Assemble the hot glassware on a Schlenk line and perform a minimum of three vacuum/inert gas backfill cycles to remove all atmospheric gases and moisture.[10] Purge the cooled syringe and needle with dry inert gas.

  • Opening: Place the deuterated hydrazine ampoule into a dry Schlenk flask. Seal the flask and perform three vac/backfill cycles. Under a positive flow of inert gas, open the ampoule as described in the FAQ section.

  • Transfer: Using the purged syringe and needle, carefully withdraw the desired amount of deuterated hydrazine.[11]

  • Addition: Transfer the deuterated hydrazine to the reaction flask, which is maintained under a positive pressure of inert gas.

  • Cleanup: Immediately quench any residual hydrazine in the syringe by drawing up a dry, inert solvent, and then expelling the contents into a proper quenching solution (e.g., a dilute solution of sodium hypochlorite).[14]

Protocol 2: Quenching and Disposal of Residual Deuterated Hydrazine

QuenchingDisposal

  • Dilution: In a fume hood, dilute the residual deuterated hydrazine with an inert, water-miscible solvent such as isopropanol. This helps to control the rate of reaction during quenching.

  • Preparation of Quenching Solution: Prepare a stirring solution of a weak oxidizing agent, such as sodium hypochlorite (<5%) or calcium hypochlorite (<5%), in a flask large enough to accommodate the full volume and any potential gas evolution.[14] It is advisable to cool this solution in an ice bath.

  • Slow Addition: Slowly and carefully add the diluted hydrazine solution to the stirring quenching solution.[14] Be prepared for gas evolution (nitrogen) and a potential exotherm.

  • Testing for Completion: After the addition is complete and gas evolution has ceased, test for the presence of residual hydrazine using an appropriate method, such as hydrazine test strips.

  • Neutralization and Disposal: Once the hydrazine has been completely quenched, neutralize the resulting solution to a pH of approximately 7. Dispose of the neutralized aqueous waste in accordance with your institution's hazardous waste disposal guidelines.

Safety Data Summary

Property Value Reference
Chemical Formula N₂D₄ · D₂O (monodeuterate)
Molecular Weight 56.10 g/mol
Density 1.156 g/mL at 25 °C
Boiling Point 120.1 °C
Flash Point 74 °C (165.2 °F)[22]
Storage Temperature 2-8 °C

Hazards:

  • Acutely toxic if swallowed, inhaled, or in contact with skin.[13][23][24]

  • Causes severe skin burns and eye damage.[13][23]

  • Suspected carcinogen.[13][14]

  • Flammable liquid and vapor.[3][25]

  • Reacts violently with oxidizing agents.[3][4]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training, a thorough review of the Safety Data Sheet (SDS), and adherence to all institutional and regulatory safety protocols. Always work with a "buddy" and have an emergency plan in place when handling highly hazardous materials like deuterated hydrazine.[8][26]

References

  • An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews. Retrieved from [Link]

  • Air-free technique. Wikipedia. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Schlenk Line Survival Guide. University of Nottingham. Retrieved from [Link]

  • Hydrazine SOP. University of New Mexico. Retrieved from [Link]

  • Handling Pyrophoric Reagents. Pacific Northwest National Laboratory. Retrieved from [Link]

  • Safe Handling of Pyrophoric Materials. University of California, Irvine. Retrieved from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). University of Texas at Dallas. Retrieved from [Link]

  • Requirements for Pyrophoric Research. University of California, Santa Barbara. Retrieved from [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Retrieved from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. Retrieved from [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. Retrieved from [Link]

  • Toxicological Profile for Hydrazines. National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrazine. Wikipedia. Retrieved from [Link]

  • How to Open a Glass Vial. University of Dundee. Retrieved from [Link]

  • Best Practices for Safely Breaking Open Ampoule Glass. Linuo Pharma. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the NMR Quantification of Residual Protons in Hydrazine-D4

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of NMR spectroscopy, the isotopic purity of deuterated solvents is a critical parameter that can significantly influence experimental outcomes. For users of Hydrazine-D4 (N₂D₄), a versatile reagent in chemical synthesis and materials science, the quantification of residual protons is essential for accurate spectral interpretation and reliable quantitative NMR (qNMR) studies. This guide provides a comprehensive comparison of methodologies for determining the concentration of residual protons in this compound, grounded in scientific principles and supported by experimental best practices.

The Significance of Quantifying Residual Protons

Deuterated solvents are never 100% isotopically pure; they invariably contain residual, partially protonated isotopomers.[1] In the case of this compound, the primary residual species is N₂D₃H. The proton signal from this molecule can obscure analyte signals or interfere with the accurate integration of peaks in quantitative analyses.[2][3] Therefore, a robust and validated method for quantifying these residual protons is a prerequisite for high-quality NMR work.

Methodologies for Quantification: A Head-to-Head Comparison

The two principal approaches for qNMR are the internal standard method and the external standard method.[4][5] The choice between them depends on the required level of accuracy and the nature of the sample.[4]

The Internal Standard Method: The Gold Standard for Accuracy

The internal standard (IS) method is widely recognized for its high precision and accuracy.[5][6] This technique involves adding a precisely weighed amount of a certified reference material to the this compound sample. The concentration of the residual protons is then calculated by comparing the integral of the N₂D₃H signal to the integral of a known signal from the internal standard.[7][8]

Core Advantages:

  • Superior Accuracy and Precision: Co-dissolving the standard and analyte ensures that variations in experimental conditions affect both equally, leading to a cancellation of systematic errors.[5][6]

  • Robustness: The method is less susceptible to fluctuations in spectrometer performance.[9]

Implementation Considerations:

  • Standard Selection: An ideal internal standard should be chemically inert, possess a simple spectrum with signals that do not overlap with the analyte, and be of high, certified purity.[10][11] Suitable candidates include maleic acid, dimethyl sulfone, and 1,4-dioxane.

  • Chemical Compatibility: It is crucial to ensure the internal standard does not react with hydrazine.[10]

The External Standard Method: A Non-Invasive Alternative

In the external standard method, the reference standard and the this compound sample are prepared in separate, matched NMR tubes.[4][9] This approach avoids potential chemical interactions but introduces other sources of error.

Core Advantages:

  • Sample Integrity: The analyte is not contaminated with a standard, which can be important if the sample is precious or needs to be recovered.[4][5]

Challenges and Mitigation:

  • Sensitivity to Experimental Variables: The accuracy of this method is highly dependent on the reproducibility of sample positioning, NMR tube geometry, and spectrometer stability between measurements.[6]

  • ERETIC (Electronic REference To access In vivo Concentrations): This advanced external standard method utilizes an electronically generated signal as a reference, which can overcome many of the limitations of traditional external standard approaches.[6][12][13][14]

Performance at a Glance: Internal vs. External Standards

FeatureInternal Standard MethodExternal Standard Method
Accuracy Very High (error often <0.5%)Moderate to High (error can be significant without careful control)[6]
Precision (RSD) Excellent (<0.2%)Good (typically 1-5%)
Sample Preparation More complex (requires accurate weighing of both analyte and standard)Simpler
Sample Recovery DifficultStraightforward
Recommendation Preferred for highest accuracy and validation studies.Useful when sample contamination is a concern.

Detailed Experimental Protocol: The Internal Standard Method

This protocol outlines the quantification of residual protons in this compound using maleic acid as an internal standard.

Materials:

  • This compound sample

  • Maleic acid (Certified Reference Material, purity >99.5%)

  • DMSO-d6 (or another suitable deuterated solvent in which both hydrazine and maleic acid are soluble)

  • High-precision 5 mm NMR tubes

  • Analytical balance (readable to at least 0.01 mg)

Workflow Diagram:

Sources

Safety Operating Guide

HYDRAZINE-D4 proper disposal procedures

Critical Safety & Disposal Protocol: Hydrazine-d4 ( )

Part 1: Executive Hazard Assessment

This compound (CAS: 102096-80-0) is the isotopically labeled analog of hydrazine. While it is often treated casually due to its use in small quantities for NMR or mechanistic studies, it retains the exact lethal profile of protonated hydrazine.

The Scientist's Reality Check: Do not be misled by the small volumes typical of deuterated solvents. This compound is a RCRA Listed Hazardous Waste (U133) . It is a potent hepatotoxin, a suspected human carcinogen, and hypergolic (spontaneously ignites) with oxidizers.

Physical & Safety Data Summary
PropertyValue / ClassificationOperational Implication
RCRA Code U133 Federal law mandates specific tracking and disposal paths.
Flash Point 38°C (100°F)Flammable vapor hazard at slightly elevated temps.
Toxicity Acute Tox. 3 (Oral/Dermal/Inhal)Fatal if inhaled or absorbed through skin.
Reactivity Strong Reducing AgentExplosion risk on contact with oxidizers (peroxides, nitric acid).[1]
Isotope Deuterium (

)
Chemically identical reaction kinetics to

; produces

upon oxidation.

Part 2: Disposal Decision Matrix

The following logic flow dictates whether you should neutralize in-house or seek professional management. Standard Operating Procedure (SOP) defaults to Professional Disposal.

DisposalDecisionStartThis compound Waste IdentifiedTypeCheckAssess Waste TypeStart->TypeCheckIsSpillIs it a Spill?TypeCheck->IsSpillQuantityVolume > 50 mL?IsSpill->QuantityNo (Controlled Waste)SpillRespEmergency Spill Protocol(Evacuate/Contain)IsSpill->SpillRespYes (Immediate Action)ProfDisposalPROTOCOL A:Professional Lab Pack(RCRA U133)Quantity->ProfDisposalYes (Too Dangerous to Treat)NeutralizationPROTOCOL B:Chemical Deactivation(Hypochlorite Oxidation)Quantity->NeutralizationNo (Small Scale Only)Neutralization->ProfDisposalIf Reaction Fails/Uncertain

Figure 1: Decision tree for this compound disposal. Note that large volumes or pure stocks should strictly follow Protocol A due to exotherm risks.

Part 3: Protocol A – Professional Management (Preferred)

Scope: Pure stocks, expired reagents, and waste volumes >50 mL.

This is the only method that guarantees 100% regulatory compliance without exposing the researcher to reaction risks.

  • Segregation: Do NOT mix this compound with standard organic solvents or oxidizers. Use a dedicated glass container.

  • Labeling:

    • Must carry a "Hazardous Waste" label.[2][3][4]

    • Constituents: "this compound (98 atom % D)".

    • Hazard Checkboxes: Toxic, Flammable, Corrosive.[5]

    • Code: Write "RCRA U133" clearly on the tag.

  • Storage: Store in a secondary container (polyethylene tray) in a flammable cabinet, segregated from acids and oxidizers, until EHS pickup.

Part 4: Protocol B – In-Lab Chemical Deactivation

Scope: Small trace amounts (<50 mL), glassware rinsing, or immediate spill residue neutralization. Mechanism: Oxidation of hydrazine by sodium hypochlorite (bleach).

The Chemistry

Critical Warning: This reaction is exothermic and evolves nitrogen gas. If the hydrazine is too concentrated, the heat can boil the solution, aerosolizing toxic hydrazine vapors.

  • Intermediate Hazard: Incomplete reaction can form Chloramines (

    
     analogs), which are toxic. You must use excess bleach.
    
Step-by-Step Procedure
1. Preparation & PPE
  • Location: Fume hood sash at lowest working height.

  • PPE: Neoprene/Nitrile gloves (double gloved), splash goggles, lab coat.

  • Reagents: 5% Sodium Hypochlorite (commercial bleach), Ice bath.

2. Dilution (The Solution to Pollution is Dilution)

Never add bleach to pure hydrazine.

  • Dilute the this compound waste with water to a concentration of less than 5% .[1][6]

  • Why? This water acts as a heat sink to absorb the energy of the oxidation reaction.

3. Controlled Oxidation
  • Place the dilute hydrazine beaker in an ice bath .

  • Slowly add 5% NaOCl (bleach) dropwise or in small aliquots with stirring.

  • Ratio: You need approximately 15 mL of commercial bleach per 1 mL of this compound.

  • Observation: You will see bubbling (Nitrogen gas). If bubbling is violent, stop and cool further.

4. Verification (The Self-Validating Step)

You cannot assume the reaction is complete just because you added bleach.

  • Test: Dip a Starch-Iodide paper into the solution.

  • Result: The paper must turn BLUE/BLACK .

  • Logic: A blue result indicates excess chlorine (oxidizer) is present, meaning all hydrazine (reducing agent) has been consumed.

  • If the paper does not turn blue, add more bleach and re-test.

5. Final Disposal
  • Once deactivated (excess chlorine confirmed) and cooled, the solution consists of heavy water (

    
    ), salt (
    
    
    ), and bleach.
  • Adjust pH to neutral (pH 7) if required by local regulations.

  • Flush down the drain with copious amounts of water (minimum 20:1 ratio) ONLY IF permitted by your facility's wastewater permit. Otherwise, bottle as "Deactivated Non-Hazardous Waste."

Part 5: Emergency Spill Response

Scenario: You drop a vial of this compound outside the hood.

  • Evacuate: Clear the immediate area. Hydrazine vapors are insidious.

  • Ventilate: If safe, open windows; ensure hood flow is maxed.

  • PPE Up: Do not touch without proper gloves and respiratory protection (if volume is significant).

  • Neutralize:

    • Do not use paper towels directly (fire risk).

    • Cover the spill with sand or vermiculite to absorb liquid.

    • Spray/dampen the absorbent with dilute bleach (1:10 dilution) to begin oxidation.

  • Collect: Scoop material into a hazardous waste container. Label as "Hydrazine Spill Debris (U133)."

References

  • U.S. Environmental Protection Agency (EPA). 40 CFR Part 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. (RCRA U-List identification for Hydrazine). [Link][7]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9321, Hydrazine. (Safety and Hazard Data). [Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. Hydrazine Hazard Control Plan. (Standard oxidation protocols). [Link]

  • National Research Council (US) Committee on Toxicology. Emergency and Continuous Exposure Guidance Levels for Selected Submarine Contaminants: Volume 2. Washington (DC): National Academies Press (US); 2008. (Toxicological profile and exposure limits). [Link]

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